molecular formula C9H11ClN2O2 B449440 2-(2-Chlorophenoxy)propanohydrazide CAS No. 52094-94-7

2-(2-Chlorophenoxy)propanohydrazide

Cat. No.: B449440
CAS No.: 52094-94-7
M. Wt: 214.65g/mol
InChI Key: JDYLDTKUYDWSFQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)propanohydrazide is a chemical compound of interest in various biochemical and pharmaceutical research fields. This product is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use . The core structure of this molecule features a chlorophenol group. Chlorophenols are a class of organic compounds that have been studied for their ability to interact with biological targets, such as the MAP kinase signal transduction pathway, which plays a role in cellular responses to stress and inflammation . The integration of the propanohydrazide moiety may modify the compound's properties, making it a valuable intermediate for synthesizing novel derivatives or for probing specific enzymatic activities in controlled laboratory settings. Researchers can utilize this high-purity compound in fundamental studies to explore its potential mechanisms of action, including its role as a potential inhibitor in specific biochemical pathways. All research must be conducted in accordance with applicable regulations, as this product is not formulated or approved for use as a drug or for any clinical purpose .

Properties

IUPAC Name

2-(2-chlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYLDTKUYDWSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392033
Record name 2-(2-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-94-7
Record name 2-(2-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(2-chlorophenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. We will explore two primary, robust, and scalable synthetic routes, commencing from 2-(2-chlorophenoxy)propanoic acid. Each pathway is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis. All protocols are designed as self-validating systems, ensuring reproducibility and high purity of the final product. This document is grounded in authoritative references to ensure scientific integrity.

Introduction and Significance

2-(2-Chlorophenoxy)propanohydrazide and its derivatives are part of the broader class of aryloxyphenoxypropionate compounds, which have been investigated for various biological activities. The hydrazide functional group is a crucial pharmacophore in many medicinally important compounds, exhibiting a wide range of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The synthesis of novel hydrazide-hydrazone derivatives is an active area of research in the quest for new therapeutic agents.[1][2][3] A reliable and efficient synthesis of the core hydrazide is paramount for further derivatization and biological screening.

This guide will focus on two principal synthetic strategies for 2-(2-chlorophenoxy)propanohydrazide:

  • Route A: Esterification of 2-(2-chlorophenoxy)propanoic acid followed by hydrazinolysis.

  • Route B: Conversion of 2-(2-chlorophenoxy)propanoic acid to its acid chloride, followed by reaction with hydrazine hydrate.

Synthesis Pathway A: Esterification Followed by Hydrazinolysis

This two-step pathway is a classic and widely used method for the preparation of carboxylic acid hydrazides.[4][5] It involves the initial conversion of the carboxylic acid to an ester, which then readily reacts with hydrazine hydrate to form the desired hydrazide.

Mechanistic Rationale

The initial Fischer esterification is an acid-catalyzed equilibrium reaction.[6] Using an excess of the alcohol and a dehydrating agent (like concentrated sulfuric acid) drives the equilibrium towards the formation of the ester. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Visualizing the Pathway

Synthesis_Pathway_A cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis start_A 2-(2-Chlorophenoxy)propanoic Acid ester Ethyl 2-(2-Chlorophenoxy)propanoate start_A->ester Ethanol, H₂SO₄ (cat.), Reflux hydrazide_A 2-(2-Chlorophenoxy)propanohydrazide ester->hydrazide_A Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide via esterification and hydrazinolysis.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-Chlorophenoxy)propanoate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chlorophenoxy)propanoic acid (0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) cautiously.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-chlorophenoxy)propanoate.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(2-chlorophenoxy)propanoate (from the previous step) in ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (0.12 mol) dropwise to the solution.

  • Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield pure 2-(2-chlorophenoxy)propanohydrazide.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 2-(2-Chlorophenoxy)propanoateC₁₁H₁₃ClO₃228.6785-95-
2-(2-Chlorophenoxy)propanohydrazideC₉H₁₁ClN₂O₂214.6570-85To be determined

Synthesis Pathway B: Acid Chloride Formation Followed by Reaction with Hydrazine

This route offers a more reactive intermediate, the acid chloride, which readily reacts with hydrazine hydrate, often at lower temperatures and with shorter reaction times compared to hydrazinolysis of esters.[7]

Mechanistic Rationale

The carboxylic acid is first converted to a highly electrophilic acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with hydrazine hydrate is a rapid nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the acid chloride, leading to the formation of the hydrazide and hydrochloric acid, which is neutralized by excess hydrazine or an added base.

Visualizing the Pathway

Synthesis_Pathway_B cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Reaction with Hydrazine start_B 2-(2-Chlorophenoxy)propanoic Acid acid_chloride 2-(2-Chlorophenoxy)propanoyl Chloride start_B->acid_chloride Thionyl Chloride (SOCl₂), DMF (cat.), Reflux hydrazide_B 2-(2-Chlorophenoxy)propanohydrazide acid_chloride->hydrazide_B Hydrazine Hydrate, Dichloromethane, 0°C to RT

Caption: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide via the acid chloride intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Chlorophenoxy)propanoyl Chloride
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-(2-chlorophenoxy)propanoic acid (0.1 mol).

  • Reagent Addition: Add thionyl chloride (0.15 mol) and a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure. The crude 2-(2-chlorophenoxy)propanoyl chloride is used directly in the next step without further purification.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide
  • Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (0.2 mol) in dichloromethane (100 mL) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve the crude 2-(2-chlorophenoxy)propanoyl chloride in dichloromethane (50 mL) and add it dropwise to the hydrazine solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into cold water (100 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize from ethanol to get pure 2-(2-chlorophenoxy)propanohydrazide.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-(2-Chlorophenoxy)propanoyl ChlorideC₉H₈Cl₂O₂219.07Assumed quantitative
2-(2-Chlorophenoxy)propanohydrazideC₉H₁₁ClN₂O₂214.6580-90

Characterization

The synthesized 2-(2-chlorophenoxy)propanohydrazide should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determination of the melting point range.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-O-C stretching (around 1250-1050 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the number of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[8]

Safety Considerations

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be carried out in a fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

  • Organic solvents like diethyl ether and dichloromethane are flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

This guide has detailed two reliable and efficient synthetic pathways for the preparation of 2-(2-chlorophenoxy)propanohydrazide. Route A, involving esterification and subsequent hydrazinolysis, is a classic and robust method. Route B, proceeding through an acid chloride intermediate, is often faster and can provide higher yields. The choice of pathway may depend on the available reagents, equipment, and desired scale of the synthesis. Proper characterization and adherence to safety protocols are essential for the successful and safe synthesis of the target compound.

References

  • Wipf, P. Pivaloyl hydrazide. Organic Syntheses.
  • Smith, A. B., et al. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed.
  • Khan, I., et al. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.
  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Trofimov, B. A., et al. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • A new procedure for preparation of carboxylic acid hydrazides. PubMed.
  • (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Propanoic acid, 2,2-dimethyl-3-hydroxy-, ((2-chlorophenyl)methylene)hydrazide, (E). PubChem.
  • Synthesis process of 2-hydrazinopyridine derivative.
  • (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(2-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth exploration of the crystal structure analysis of 2-(2-chlorophenoxy)propanohydrazide. As a compound of interest within the broader class of chlorophenoxy derivatives, which are recognized for their diverse biological activities, a detailed understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design.[1] This guide will navigate the critical path from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, culminating in a thorough analysis of the structural data.

The Foundation: Synthesis and Crystallization

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals—a crucial prerequisite for successful X-ray diffraction analysis.

Synthetic Pathway

The synthesis of 2-(2-chlorophenoxy)propanohydrazide is conceptually rooted in the derivatization of its parent carboxylic acid, 2-(2-chlorophenoxy)propanoic acid.[2] A common and efficient synthetic route involves a two-step process: esterification followed by hydrazinolysis.

Experimental Protocol: Synthesis

  • Esterification: The initial step involves the conversion of 2-(2-chlorophenoxy)propanoic acid to its corresponding ethyl or methyl ester. This is typically achieved via Fischer esterification, refluxing the carboxylic acid in an excess of the appropriate alcohol (e.g., ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate, often in an alcoholic solvent. This nucleophilic acyl substitution reaction displaces the alkoxy group to form the desired hydrazide. The product, being less soluble, often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.

synthesis_workflow start 2-(2-Chlorophenoxy)propanoic Acid ester Ethyl 2-(2-chlorophenoxy)propanoate start->ester Ethanol, H₂SO₄ (cat.), Reflux final 2-(2-Chlorophenoxy)propanohydrazide ester->final Hydrazine Hydrate, Reflux

Caption: Synthetic route to 2-(2-chlorophenoxy)propanohydrazide.

The Art of Crystal Growth

The quality of the crystal is paramount for a successful diffraction experiment. For small organic molecules like 2-(2-chlorophenoxy)propanohydrazide, slow evaporation of a saturated solution is a widely employed and effective crystallization technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. A trial-and-error approach with various solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) is often necessary.

  • Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if required, to achieve a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left in a loosely covered vial or beaker at a constant temperature. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of well-ordered single crystals over several days.

Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is selected, mounted, and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield the data required for structure solution.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting and Centering: A visually clear and well-formed crystal is mounted on a goniometer head.

  • Data Acquisition: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial model of the crystal structure, which is then refined to achieve the best possible fit with the experimental data.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: Direct methods are commonly used to solve the phase problem for small molecules, providing an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The atomic model is refined using a least-squares algorithm. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions.

xray_workflow crystal High-Quality Single Crystal data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_model Final Structural Model and Validation refinement->final_model

Caption: Workflow for single-crystal X-ray structure determination.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information regarding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions. While a specific structure for the title compound is not publicly available, we can infer its likely structural characteristics based on related molecules.[3][4][5][6]

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic data for 2-(2-chlorophenoxy)propanohydrazide, based on typical values for small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue (Exemplary)
Empirical formulaC₉H₁₁ClN₂O₂
Formula weight214.65
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°
Volume1028 ų
Z4
Density (calculated)1.389 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Molecular Conformation and Geometry

The molecular structure would reveal the conformation of the propanohydrazide chain relative to the 2-chlorophenyl ring. The torsion angles around the ether linkage and the C-C and C-N bonds of the side chain would define the overall shape of the molecule in the solid state. Bond lengths and angles are expected to be within the standard ranges for similar chemical fragments.

Supramolecular Assembly via Intermolecular Interactions

A key aspect of the crystal structure analysis is the identification and characterization of intermolecular interactions, which dictate the packing of molecules in the crystal lattice. For 2-(2-chlorophenoxy)propanohydrazide, the hydrazide moiety is expected to be a primary driver of the supramolecular assembly through hydrogen bonding.[7]

Specifically, the N-H groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks. Intramolecular hydrogen bonds are also a possibility, influencing the molecular conformation.[5][6]

hydrogen_bonding mol1 Molecule 1 N-H N-H C=O mol2 Molecule 2 N-H N-H C=O mol1:nh1->mol2:co N-H···O

Caption: Schematic of a potential intermolecular hydrogen bond.

Conclusion and Future Directions

This technical guide has outlined the comprehensive process for the crystal structure analysis of 2-(2-chlorophenoxy)propanohydrazide, from synthesis to the detailed interpretation of the structural data. Although a specific crystal structure is not yet reported in the public domain, the methodologies and expected outcomes described herein provide a robust framework for such an investigation.

The elucidation of the precise three-dimensional structure of this and related compounds is a critical step in understanding their chemical properties and biological activities. This structural knowledge can inform the design of more potent and selective analogues for various applications, including drug discovery and development.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved January 25, 2026, from [Link]

  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Propanoic acid, 2-(2-chlorophenoxy)-. (n.d.). NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. (2019). Advances in X-Ray Analysis. Cambridge Core. Retrieved January 25, 2026, from [Link]

  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • (PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. Retrieved January 25, 2026, from [Link]

  • (PDF) Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chlorophenoxy)propanohydrazide and its Analogues: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazide and hydrazone chemical scaffolds are foundational in medicinal chemistry, contributing to a wide array of therapeutic agents. Within this broad class, 2-(2-Chlorophenoxy)propanohydrazide and its analogues represent a promising area for the development of novel drugs with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of this compound class. It is designed to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents, offering insights into the chemical space and potential mechanisms of action of these versatile molecules.

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

Hydrazides and their derivatives, hydrazones, are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral properties.[1] The presence of the azometine proton (-NHN=CH-) in hydrazones makes them a critical class of compounds for new drug development.[2] The 2-(2-chlorophenoxy)propanohydrazide core combines the established biological relevance of the phenoxyacetic acid moiety with the versatile hydrazide functional group. Phenoxyacetic acid derivatives themselves are recognized for their therapeutic potential, including antibacterial and anti-inflammatory effects.[3][4] This guide will delve into the synthesis of this core structure and its analogues, explore their biological activities with a focus on antimicrobial and anticancer potential, and discuss the underlying mechanisms of action.

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide and its Analogues

The synthesis of 2-(2-Chlorophenoxy)propanohydrazide and its analogues is a multi-step process that begins with the synthesis of the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. The resulting hydrazide can then be further reacted with various aldehydes or ketones to generate a library of hydrazone analogues.

Synthesis of the Precursor: 2-(2-Chlorophenoxy)propanoic Acid

The key precursor, 2-(2-chlorophenoxy)propanoic acid, is synthesized via the reaction of 2-chlorophenol with 2-chloropropanoic acid.[5] This reaction is a nucleophilic substitution where the phenoxide ion, generated from the phenol in the presence of a base, attacks the electrophilic carbon of 2-chloropropanoic acid.

General Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

The conversion of the carboxylic acid to the hydrazide typically proceeds through an ester intermediate. The general synthetic route is outlined below:

Step 1: Esterification of 2-(2-Chlorophenoxy)propanoic Acid

The carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, to facilitate the subsequent reaction with hydrazine. This can be achieved by refluxing the acid in the presence of an alcohol (e.g., ethanol) and a catalytic amount of a strong acid, such as sulfuric acid.[6]

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate to form the desired 2-(2-Chlorophenoxy)propanohydrazide. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group.[7]

Synthesis of Hydrazone Analogues

The synthesized 2-(2-Chlorophenoxy)propanohydrazide serves as a versatile intermediate for the creation of a diverse library of hydrazone analogues. This is achieved through the condensation reaction of the hydrazide with various aromatic or heterocyclic aldehydes and ketones in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol.[8]

Detailed Experimental Protocol: General Synthesis of Hydrazone Analogues
  • Dissolve 1 equivalent of 2-(2-Chlorophenoxy)propanohydrazide in a suitable volume of ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Add 1.1 equivalents of the desired aldehyde or ketone to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified hydrazone.[9]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the presence of all protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

  • Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the proposed structure.[10]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrazide Hydrazide Formation cluster_analogues Analogue Synthesis 2_Chlorophenol 2_Chlorophenol Precursor_Acid 2-(2-Chlorophenoxy)propanoic Acid 2_Chlorophenol->Precursor_Acid Base 2_Chloropropanoic_Acid 2_Chloropropanoic_Acid 2_Chloropropanoic_Acid->Precursor_Acid Ester Ethyl 2-(2-Chlorophenoxy)propanoate Precursor_Acid->Ester Ethanol, H₂SO₄ Hydrazide 2-(2-Chlorophenoxy)propanohydrazide Ester->Hydrazide Hydrazine Hydrate Hydrazone Hydrazone Analogues Hydrazide->Hydrazone Acetic Acid, Ethanol Aldehyde_Ketone Aromatic/Heterocyclic Aldehyde or Ketone Aldehyde_Ketone->Hydrazone

Biological Activities of 2-(2-Chlorophenoxy)propanohydrazide and its Analogues

The biological activities of this class of compounds are diverse, with significant potential in antimicrobial and anticancer applications. The specific activity is often modulated by the nature of the substituents on the aromatic rings.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[11] The antimicrobial activity of these compounds is influenced by the substituents on the aromatic rings. For instance, certain 2-hydroxy benzyl hydrazide derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The presence of electron-withdrawing or electron-donating groups can significantly alter the antimicrobial spectrum and potency.

Table 1: Representative Antimicrobial Activity of Related Hydrazide Derivatives

Compound ClassTest OrganismActivityReference
2-Hydroxy Benzyl HydrazidesS. aureusZone of inhibition up to 2.0 cm[6]
2-Hydroxy Benzyl HydrazidesE. coliZone of inhibition up to 2.1 cm[6]
Thiazole-HydrazonesMultidrug-resistant S. aureusMIC > 256 µg/mL[9]

Experimental Protocol: Agar Disc Diffusion Assay for Antibacterial Screening

  • Prepare a bacterial suspension of the test organism with a standardized turbidity.

  • Evenly spread the bacterial suspension on the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[6]

Anticancer Activity

Hydrazide and hydrazone derivatives have also emerged as promising candidates for anticancer drug development. Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For example, certain hydroxylated biphenyl compounds, which share structural similarities with some hydrazone analogues, have demonstrated potent anticancer activity against melanoma cells with IC₅₀ values in the low micromolar range.[6] The anticancer activity is highly dependent on the substitution pattern of the aromatic rings.

Table 2: Representative Anticancer Activity of Related Compounds

Compound ClassCell LineIC₅₀ (µM)Reference
Hydroxylated BiphenylsMelanoma1.7 - 2.0[6]
2-Chloro-acetamidesJurkat (T-cell leukemia)Significant cytotoxicity
2-Chloro-acetamidesMDA-MB-231 (Breast cancer)Significant cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action

The precise mechanism of action for 2-(2-Chlorophenoxy)propanohydrazide and its analogues is not yet fully elucidated and is likely dependent on the specific analogue and the biological system being studied. However, based on the known activities of related compounds, several potential mechanisms can be proposed.

Antimicrobial Mechanism of Action

The antimicrobial action of hydrazone derivatives may involve multiple targets. One proposed mechanism is the inhibition of essential microbial enzymes. The chelation of metal ions required for enzyme function is another potential mechanism. Furthermore, these compounds may disrupt the integrity of the microbial cell membrane, leading to cell death.

Anticancer Mechanism of Action

The anticancer effects of this class of compounds are likely multifaceted. Potential mechanisms include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Hydrazone derivatives have been shown to induce apoptosis through the activation of caspases and cleavage of PARP.[6]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. For instance, some related compounds cause an arrest in the G2/M phase of the cell cycle.[6]

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell survival and proliferation, such as kinases and histone deacetylases, is another plausible mechanism.

  • Interaction with DNA: Some hydrazone complexes have been shown to interact with DNA, potentially interfering with replication and transcription.

Putative_Mechanisms cluster_antimicrobial Antimicrobial Actions cluster_anticancer Anticancer Actions Core_Compound 2-(2-Chlorophenoxy)propanohydrazide and Analogues Enzyme_Inhibition_A Microbial Enzyme Inhibition Core_Compound->Enzyme_Inhibition_A Membrane_Disruption Cell Membrane Disruption Core_Compound->Membrane_Disruption Metal_Chelation Metal Ion Chelation Core_Compound->Metal_Chelation Apoptosis Induction of Apoptosis Core_Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Core_Compound->Cell_Cycle_Arrest Enzyme_Inhibition_C Kinase/HDAC Inhibition Core_Compound->Enzyme_Inhibition_C DNA_Interaction DNA Interaction Core_Compound->DNA_Interaction

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(2-Chlorophenoxy)propanohydrazide analogues is highly dependent on the nature and position of substituents on the aromatic rings. While a comprehensive SAR study for this specific class is yet to be published, general trends can be inferred from related compound series:

  • Substitution on the Phenoxy Ring: The presence and position of the chloro group on the phenoxy ring are likely to influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

  • Substitution on the Benzylidene Ring (for Hydrazones): The electronic nature of substituents on the benzylidene moiety of hydrazone analogues can significantly impact their biological activity. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, chloro) can modulate the potency and spectrum of activity.

  • Steric Factors: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish binding to a target protein.

Future Directions and Conclusion

2-(2-Chlorophenoxy)propanohydrazide and its analogues represent a promising and underexplored area of chemical space for the development of new therapeutic agents. Future research should focus on:

  • Synthesis of Diverse Libraries: The synthesis and screening of a broad range of analogues with diverse substitutions on both aromatic rings will be crucial for identifying lead compounds with enhanced potency and selectivity.

  • Elucidation of Specific Mechanisms of Action: Detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by these compounds. This will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

References

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). ScienceRise: Pharmaceutical Science. Retrieved January 25, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Journal of Sulfur Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. Retrieved January 25, 2026, from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PLOS ONE. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). Molecules. Retrieved January 25, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). Molecules. Retrieved January 25, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR. Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Applicable Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PLOS ONE. Retrieved January 25, 2026, from [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved January 25, 2026, from [Link]

  • Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. (n.d.). Mini-Reviews in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. (n.d.). Bentham Science. Retrieved January 25, 2026, from [Link]

  • 5 The synthesis of dichlorprop anno 1950. The initial chlorination of.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Dissolving 2-(2-Chlorophenoxy)propanohydrazide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a detailed protocol for the solubilization of 2-(2-Chlorophenoxy)propanohydrazide for use in a variety of in vitro research applications. Due to the limited publicly available data on the physicochemical properties of this specific hydrazide compound, this guide synthesizes information from structurally related chlorophenoxy acids and general best practices for preparing hydrazide-hydrazone compounds for biological assays. The primary challenge with compounds of this class is often poor aqueous solubility, necessitating the use of organic solvents to create concentrated stock solutions suitable for dilution in aqueous cell culture media or assay buffers.

The protocols outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results. Emphasis is placed on the rationale behind solvent selection, step-by-step procedures for dissolution and storage, and critical considerations for experimental design, including vehicle controls.

Physicochemical Properties and Solvent Selection Rationale

For in vitro studies, the choice of solvent is critical as it must dissolve the compound without interfering with the biological assay or exhibiting cytotoxicity at its final working concentration. The most commonly used solvents for such purposes are dimethyl sulfoxide (DMSO), ethanol, and methanol[3][4].

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for a broad range of organic compounds in biological research. It is miscible with water, which facilitates the dilution of stock solutions into aqueous media. However, it is important to note that DMSO can have biological effects and may be toxic to cells at higher concentrations[4][5]. Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%[3].

  • Ethanol: Ethanol is another common solvent for dissolving compounds for in vitro use. Like DMSO, it is miscible with water. Studies on the synthesis of novel hydrazide-hydrazone compounds frequently utilize ethanol as a solvent[6][7][8]. It is generally less toxic than DMSO, but can still impact cellular processes at higher concentrations.

Based on this information, DMSO is recommended as the primary solvent for creating a high-concentration stock solution of 2-(2-Chlorophenoxy)propanohydrazide due to its strong solubilizing power for related structures. Ethanol can be considered as an alternative.

Safety Precautions

Prior to handling 2-(2-Chlorophenoxy)propanohydrazide, it is essential to consult the Safety Data Sheet (SDS) if available. Based on the hazard classifications of related compounds such as 2-chlorophenol and various chlorophenoxy acids, appropriate personal protective equipment (PPE) should be worn[9][10][11]. This includes:

  • Safety goggles to protect from eye contact.

  • Chemical-resistant gloves.

  • A lab coat.

Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or fumes and prevent skin contact[12].

Protocol for Preparation of Stock Solutions

This protocol details the steps for preparing a concentrated stock solution of 2-(2-Chlorophenoxy)propanohydrazide.

Materials:

  • 2-(2-Chlorophenoxy)propanohydrazide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 2-(2-Chlorophenoxy)propanohydrazide powder using an analytical balance. Perform this in a fume hood to avoid inhalation.

  • Solvent Addition: Transfer the weighed powder to a sterile vial. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication for a short period may also facilitate dissolution.

  • Sterilization: If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow and Considerations

The following diagram illustrates the general workflow for using the 2-(2-Chlorophenoxy)propanohydrazide stock solution in an in vitro experiment.

G cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment cluster_controls Essential Controls weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Media/Buffer thaw->dilute treat Treat Cells/Assay dilute->treat vehicle Vehicle Control (DMSO in Media) dilute->vehicle Same final DMSO concentration untreated Untreated Control

Caption: Workflow for preparing and using 2-(2-Chlorophenoxy)propanohydrazide in in vitro studies.

Working Solution Preparation:

To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells and does not interfere with the assay. A final DMSO concentration of less than 0.5% is generally recommended[3].

Vehicle Control:

It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the 2-(2-Chlorophenoxy)propanohydrazide. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Troubleshooting

Issue Possible Cause Solution
Compound precipitates upon dilution in aqueous media. The compound's solubility limit in the aqueous buffer has been exceeded.- Increase the final DMSO concentration slightly (while staying within non-toxic limits).- Prepare a more dilute stock solution and add a larger volume to the final assay (ensure the final DMSO concentration remains low).- Test alternative solvents like ethanol for better compatibility with your aqueous system.
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution leading to compound degradation.- Inaccurate pipetting during dilution.- Use single-use aliquots of the stock solution.- Ensure proper calibration and use of pipettes.
Observed effects in the vehicle control group. The final DMSO concentration is too high and is causing cellular stress or toxicity.- Reduce the final concentration of DMSO in all samples.- Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your specific cell line or assay.

References

  • HPC Standards GmbH. (2026, January 17). Safety Data Sheet, according to Regulation (EC) No 1907/2006 (REACH).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18703, 2-(4-Chlorophenoxy)propionic acid.
  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC - NIH.
  • Gul, H. I., et al. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol.
  • Gul, H. I., et al. (2024, April 26). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • Sigma-Aldrich. (n.d.). 4-Chlorophenoxyacetic acid plant cell culture tested, BioReagent, crystalline.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. NIST WebBook.
  • Popova, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.
  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
  • Strzelczyk, A., et al. (n.d.). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH.
  • Smith, C. J., et al. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed.
  • NovoPro Bioscience Inc. (n.d.). Material Safety Data Sheet.
  • Yılgör, H., et al. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.
  • Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.

Sources

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(2-chlorophenoxy)propanohydrazide derivatives. These compounds represent a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides insights into the structure-activity relationships that are crucial for rational drug design. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide moiety (-CONHNH2) is a key pharmacophore found in a variety of medicinally important compounds.[1] Its ability to form hydrogen bonds and chelate metals contributes to its diverse biological activities.[1] Hydrazide derivatives have been extensively studied and have shown a wide spectrum of pharmacological effects, including antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties.[2][3][4] The incorporation of a 2-chlorophenoxy propanoic acid backbone introduces additional structural features that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting hydrazide derivatives. The chlorine atom can influence lipophilicity and metabolic stability, while the phenoxypropanoic acid moiety provides a flexible linker for further derivatization, allowing for the exploration of a broad chemical space in the quest for novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of 2-(2-chlorophenoxy)propanohydrazide derivatives is a multi-step process that begins with the synthesis of the core intermediate, 2-(2-chlorophenoxy)propanoic acid. This is followed by esterification and subsequent hydrazinolysis to yield the parent hydrazide. The final step involves the derivatization of the hydrazide to generate a library of compounds for biological screening.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic strategy. The target derivatives are disconnected at the hydrazone or amide bond, leading back to the key 2-(2-chlorophenoxy)propanohydrazide intermediate. This intermediate is further retrosynthetically cleaved to its corresponding ester, which in turn originates from 2-(2-chlorophenoxy)propanoic acid and an appropriate alcohol. The propanoic acid itself can be synthesized from 2-chlorophenol and 2-chloropropanoic acid.

Retrosynthesis Target Target Derivatives Hydrazide 2-(2-Chlorophenoxy)propanohydrazide Target->Hydrazide Hydrazone/Amide formation Ester Alkyl 2-(2-Chlorophenoxy)propanoate Hydrazide->Ester Hydrazinolysis Acid 2-(2-Chlorophenoxy)propanoic Acid Ester->Acid Esterification Phenol 2-Chlorophenol Acid->Phenol Williamson Ether Synthesis Prop_acid 2-Chloropropanoic Acid Acid->Prop_acid

Caption: Retrosynthetic analysis of 2-(2-chlorophenoxy)propanohydrazide derivatives.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Synthesis of 2-(2-Chlorophenoxy)propanoic Acid (Intermediate 1)

This synthesis is a classic example of a Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an α-halo acid.

Protocol:

  • Preparation of Sodium 2-Chlorophenoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Reaction with Sodium Hydroxide: To this solution, add a stoichiometric equivalent of sodium hydroxide (1 eq.) and stir the mixture at room temperature until a clear solution of sodium 2-chlorophenoxide is formed.

  • Nucleophilic Substitution: Slowly add 2-chloropropanoic acid (1 eq.) to the reaction mixture.[5]

  • Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2. This will precipitate the crude 2-(2-chlorophenoxy)propanoic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis of Alkyl 2-(2-Chlorophenoxy)propanoate (Intermediate 2)

Esterification of the carboxylic acid is a crucial step to activate the carbonyl group for the subsequent reaction with hydrazine. Fischer-Speier esterification is a common and effective method.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-chlorophenoxy)propanoic acid (1 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[6]

  • Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography if necessary.

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide (Intermediate 3)

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Protocol:

  • Reaction Mixture: Dissolve the alkyl 2-(2-chlorophenoxy)propanoate (1 eq.) in a suitable solvent like ethanol.[7]

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.[8]

  • Reflux: Reflux the reaction mixture for 8-12 hours.[8] The formation of a solid precipitate often indicates the progress of the reaction.

  • Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation of the hydrazide.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(2-chlorophenoxy)propanohydrazide.

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide Derivatives (Target Compounds)

The versatile hydrazide intermediate can be readily converted into a variety of derivatives, most commonly through condensation with aldehydes or ketones to form hydrazones, or acylation with acyl chlorides or anhydrides to form N-acylhydrazides.

3.4.1. General Protocol for Hydrazone Synthesis

  • Dissolution: Dissolve 2-(2-chlorophenoxy)propanohydrazide (1 eq.) in a suitable solvent like ethanol or glacial acetic acid.

  • Aldehyde/Ketone Addition: Add a slight excess (1.1 eq.) of the desired aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of a catalytic amount of glacial acetic acid if not already used as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate usually indicates product formation.

  • Isolation and Purification: Cool the reaction mixture, filter the precipitated solid, wash with a small amount of cold ethanol, and recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.

3.4.2. General Protocol for N-Acylhydrazide Synthesis

  • Dissolution: Dissolve 2-(2-chlorophenoxy)propanohydrazide (1 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine or pyridine (1.2 eq.), to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the desired acyl chloride or anhydride (1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Synthesis of Intermediate 3 cluster_3 Synthesis of Target Derivatives A1 2-Chlorophenol + 2-Chloropropanoic Acid P1 Williamson Ether Synthesis A1->P1 I1 2-(2-Chlorophenoxy)propanoic Acid P1->I1 I1_c 2-(2-Chlorophenoxy)propanoic Acid P2 Fischer Esterification I1_c->P2 A2 Alcohol (e.g., EtOH) A2->P2 I2 Ethyl 2-(2-Chlorophenoxy)propanoate P2->I2 I2_c Ethyl 2-(2-Chlorophenoxy)propanoate P3 Hydrazinolysis I2_c->P3 A3 Hydrazine Hydrate A3->P3 I3 2-(2-Chlorophenoxy)propanohydrazide P3->I3 I3_c 2-(2-Chlorophenoxy)propanohydrazide P4 Condensation or Acylation I3_c->P4 A4 Aldehydes/Ketones or Acyl Chlorides/Anhydrides A4->P4 Target Target Derivatives P4->Target

Caption: General workflow for the synthesis of 2-(2-chlorophenoxy)propanohydrazide derivatives.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are recommended.

Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.Single spot for pure compounds with an appropriate mobile phase.
Melting Point Determine purity.Sharp and defined melting point range for pure crystalline solids.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups.Characteristic peaks for N-H, C=O (amide and/or hydrazone), C-O-C (ether), and C-Cl bonds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the detailed molecular structure.Chemical shifts and coupling constants consistent with the proposed structures.[10]
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern.Molecular ion peak corresponding to the calculated molecular weight of the compound.

Exemplary Spectral Data Interpretation:

  • ¹H NMR: Expect signals for aromatic protons, the methine proton of the propanoic acid moiety, the methyl group protons, and the N-H protons of the hydrazide or hydrazone group. The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration.[10]

  • ¹³C NMR: Look for characteristic signals for the carbonyl carbon, aromatic carbons, the ether-linked carbon, and the aliphatic carbons of the propanoic acid backbone.[9]

  • FTIR: Key vibrational frequencies to observe include the N-H stretching (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C=N stretching of the hydrazone (around 1600-1640 cm⁻¹).[9]

Drug Discovery Applications and Future Directions

The synthesized library of 2-(2-chlorophenoxy)propanohydrazide derivatives can be screened for a variety of biological activities. Based on the known pharmacological profiles of similar hydrazide-containing compounds, potential therapeutic areas for investigation include:

  • Anticonvulsant Activity: Many hydrazide and hydrazone derivatives have shown promising anticonvulsant effects.[4][11][12] Screening in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests can identify lead compounds.[13][14]

  • Antimicrobial Activity: The hydrazide scaffold is present in several antimicrobial agents.[2] The synthesized compounds can be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Antioxidant Activity: The ability of these compounds to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2]

  • Anticancer Activity: Some phenothiazine derivatives, which share structural similarities, have demonstrated anticancer properties.[15] The cytotoxic effects of the synthesized compounds can be assessed against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies:

By systematically modifying the substituents on the aromatic ring of the aldehyde/ketone or the acyl group, valuable SAR data can be generated. This information is crucial for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide provides a robust framework for the synthesis and evaluation of novel 2-(2-chlorophenoxy)propanohydrazide derivatives for drug discovery. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to efficiently generate compound libraries for biological screening. The versatility of the hydrazide scaffold, combined with the structural features of the 2-chlorophenoxypropanoic acid moiety, offers a promising avenue for the discovery of new therapeutic agents.

References

  • Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. (2025).
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
  • Almasir, M., et al. (2010). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 9(4), 365-373. [Link]

  • CN103408454A - Preparation method of hydrazide compound. (2013).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Kausar, N., et al. (2015). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. American-Eurasian Journal of Agricultural & Environmental Sciences, 15(12), 2479-2483. [Link]

  • Reitzel, L. A. (2005). The synthesis of dichlorprop. ResearchGate. [Link]

  • Kumar, S., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 423-429. [Link]

  • Pattan, S. R., et al. (2010). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 2(1), 231-237. [Link]

  • Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. (2014). Research and Reviews: Journal of Chemistry. [No Valid URL Available]
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).
  • Figure 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]

  • Szafrański, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(23), 5643. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. (2019). Magnetic Resonance in Chemistry, 57(10), 787-795. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2015). Der Pharma Chemica. [No Valid URL Available]
  • SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. (2022). The Journal of Organic Chemistry, 87(10), 6869–6878. [Link]

  • Process for the preparation of 2-chloropropionic acid. (1988).
  • A novel series of substitute imidazole derivative were synthesized and their anticonvulsant activity was evaluated. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journal of Organic Chemistry, 18, 929–936. [Link]

  • Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Journal of Al-Nahrain University, 20(1), 58-70. [Link]

  • Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor. [Link]

  • Mecoprop. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)propanohydrazide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help improve the yield and purity of your synthesis.

Introduction

2-(2-Chlorophenoxy)propanohydrazide is a hydrazide derivative of the corresponding phenoxypropanoic acid. The synthesis of hydrazides is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of various heterocyclic compounds and other biologically active molecules. The most common and direct route to this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-(2-chlorophenoxy)propanoic acid. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide addresses common issues and provides practical solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-(2-Chlorophenoxy)propanohydrazide?

A1: The most common and efficient starting material is the corresponding ester, either methyl 2-(2-chlorophenoxy)propanoate or ethyl 2-(2-chlorophenoxy)propanoate. These esters can be synthesized from 2-(2-chlorophenoxy)propanoic acid through Fischer esterification or by reacting the acid with a chlorinating agent like thionyl chloride followed by the addition of the corresponding alcohol.

Q2: What is the general reaction scheme for the synthesis?

A2: The synthesis is a nucleophilic acyl substitution reaction where the ester is reacted with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy or ethoxy) and the formation of the hydrazide.

Q3: Why is an excess of hydrazine hydrate typically used?

A3: Using a molar excess of hydrazine hydrate helps to drive the reaction to completion by ensuring that the ester is the limiting reagent. This is particularly important as the reaction is often an equilibrium process. A common molar ratio of ester to hydrazine hydrate is 1:1.2 to 1:1.5.[1]

Q4: What are the typical reaction conditions?

A4: The reaction is commonly carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most often ethanol or methanol.[1] Reaction times can vary from a few hours to overnight, and progress can be monitored by Thin Layer Chromatography (TLC).

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. You can spot the starting ester, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the hydrazide) indicates the progression of the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(2-Chlorophenoxy)propanohydrazide.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. You can also try increasing the reaction temperature to the reflux temperature of the chosen solvent.
Insufficient Hydrazine Hydrate An inadequate amount of hydrazine hydrate will result in incomplete conversion of the ester. Solution: Ensure you are using a molar excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents).[1]
Poor Quality Reagents Impurities in the starting ester or old/degraded hydrazine hydrate can inhibit the reaction. Solution: Use freshly distilled or high-purity starting materials. Ensure the hydrazine hydrate is of good quality.
Hydrolysis of the Ester If there is water present in the reaction mixture, the ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures. Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
Problem 2: Formation of a Significant Amount of Side Product
Potential Cause Explanation & Solution
Formation of 1,2-Diacylhydrazide A common side product is the 1,2-diacylhydrazide, where two molecules of the ester react with one molecule of hydrazine. This is more prevalent when the concentration of the ester is high relative to hydrazine. Solution: Add the ester dropwise to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the addition, minimizing the formation of the diacylhydrazide.[2]
Decomposition of Hydrazine Hydrazine can decompose at high temperatures, especially in the presence of certain metal ions. Solution: Avoid excessively high temperatures and ensure your reaction vessel is clean. While reflux is common, prolonged heating at very high temperatures should be avoided if possible.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation & Solution
Product is an Oil or Gummy Solid The crude product may not crystallize easily due to the presence of impurities or residual solvent. Solution: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification and remove non-polar impurities. If the product remains an oil, purification by column chromatography may be necessary.
Poor Recovery from Recrystallization Choosing an inappropriate solvent system for recrystallization can lead to significant product loss. Solution: Perform small-scale solvent screening to find an optimal solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for hydrazides include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.
Co-precipitation of Impurities If impurities have similar solubility profiles to the desired product, they may co-precipitate during recrystallization. Solution: If simple recrystallization is ineffective, consider a multi-step purification process. This could involve an initial purification by column chromatography followed by recrystallization of the partially purified product.

Experimental Protocol: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

This protocol is a comprehensive, self-validating procedure for the synthesis of 2-(2-Chlorophenoxy)propanohydrazide from its corresponding ethyl ester.

Materials and Reagents:

  • Ethyl 2-(2-chlorophenoxy)propanoate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (anhydrous)

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (for workup, if necessary)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer and/or Mass spectrometer for characterization

Step-by-Step Methodology:

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(2-chlorophenoxy)propanoate (e.g., 0.1 mol).

  • Add 100 mL of absolute ethanol to dissolve the ester.

  • Slowly add hydrazine hydrate (e.g., 0.12 - 0.15 mol, 1.2-1.5 equivalents) to the stirred solution.

Step 2: Reaction

  • Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting ester should have a higher Rf value than the more polar hydrazide product. The reaction is complete when the starting ester spot is no longer visible.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

  • Stir the mixture for 15-30 minutes. The product, 2-(2-Chlorophenoxy)propanohydrazide, should precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 50 mL) to remove any remaining hydrazine hydrate and other water-soluble impurities.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Step 4: Purification (Recrystallization)

  • Dissolve the crude, dried product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified 2-(2-Chlorophenoxy)propanohydrazide to a constant weight.

Step 5: Characterization

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and Mass spectra to confirm the structure and purity of the final compound. The disappearance of the characteristic signals of the ethyl group from the starting material and the appearance of signals corresponding to the -NHNH₂ group in the NMR spectrum will confirm the successful synthesis.

Visualizing the Workflow

General Synthesis Pathway

Synthesis_Pathway Start 2-(2-Chlorophenoxy)propanoic Acid Ester Methyl/Ethyl 2-(2-Chlorophenoxy)propanoate Start->Ester Esterification (e.g., MeOH/H+ or EtOH/H+) Hydrazide 2-(2-Chlorophenoxy)propanohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: General synthetic route to 2-(2-Chlorophenoxy)propanohydrazide.

Troubleshooting Logic Flow

Troubleshooting_Flowchart decision decision process process outcome outcome start Low Yield Issue check_completion Reaction Complete? start->check_completion check_reagents Reagents High Purity? check_completion->check_reagents Yes increase_time_temp Increase Reaction Time/ Temperature check_completion->increase_time_temp No check_side_products Major Side Products? check_reagents->check_side_products Yes use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents No optimize_addition Optimize Reagent Addition (e.g., dropwise) check_side_products->optimize_addition Yes purification_issue Purification Difficulty check_side_products->purification_issue No increase_time_temp->check_completion use_fresh_reagents->start optimize_addition->start

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Organic Syntheses Procedure. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives of 2-(4-chlorophenoxy)acetohydrazide. Arabian Journal of Chemistry, 4(1), 51-58.
  • Chaudhari, S. K., & Shinde, D. B. (2014). Synthesis and biological evaluation of some new 2-(4-chlorophenoxy)-N'-(substituted)acetohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3488-3491.
  • Koppenhoefer, B., & Schurig, V. (1988). 2-Chloroalkanoic acids of high enantiomeric purity from (S)-2-amino acids: (S)-2-chloropropanoic acid. Organic Syntheses, 66, 151.
  • CN103408454A - Preparation method of hydrazide compound - Google Patents.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

Sources

solubility issues of 2-(2-Chlorophenoxy)propanohydrazide in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Chlorophenoxy)propanohydrazide

Introduction: Navigating the Solubility Challenges of 2-(2-Chlorophenoxy)propanohydrazide

Welcome to the technical support guide for 2-(2-Chlorophenoxy)propanohydrazide. This molecule, with its potential applications in drug discovery and development, presents a common yet significant hurdle for researchers: poor aqueous solubility.[1][2] Its chemical structure, which combines a hydrophobic chlorophenoxy group with a polar hydrazide moiety, results in limited solubility in the neutral pH, high-ionic-strength environment of most biological buffers. This guide provides a comprehensive, experience-driven framework for understanding and systematically overcoming these solubility issues to ensure the reliability and reproducibility of your experimental results. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions for your specific application.

Physicochemical Properties Overview

Understanding the inherent properties of 2-(2-Chlorophenoxy)propanohydrazide is the first step in diagnosing and solving solubility problems. While extensive experimental data for this specific hydrazide is not publicly available, we can infer its characteristics from its parent compound, 2-(2-Chlorophenoxy)propionic acid, and the known behavior of the hydrazide functional group.

PropertyEstimated Value / CharacteristicCausality and Experimental Implication
Molecular Weight ~214.65 g/mol Affects diffusion and molarity calculations.
Structure Propanoic acid backbone with a 2-chlorophenoxy ether linkage and a terminal hydrazide group (-CONHNH2).The chlorophenoxy group is bulky and hydrophobic, driving low water solubility. The hydrazide group adds polarity and a site for protonation.
Estimated XLogP3 ~2.0 - 2.5The parent acid has an XLogP3 of 2.8.[3] The addition of the -NH2 group increases polarity, slightly lowering the logP. A value >2 suggests significant hydrophobicity and likely precipitation in aqueous media.
Estimated pKa ~3.0-4.0 (acidic proton, amide N-H), ~8.0-9.0 (basic proton, terminal -NH2)The terminal amine of the hydrazide is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Adjusting pH away from this point can increase solubility.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 3The molecule can participate in hydrogen bonding, but the large hydrophobic region dominates its solubility profile.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section is designed to provide direct answers to the most common problems encountered when working with 2-(2-Chlorophenoxy)propanohydrazide.

Q1: My compound immediately precipitates when I dilute my organic stock solution into my biological buffer (e.g., PBS, Tris-HCl). What is the first thing I should do?

Answer: This is a classic sign that the final concentration of your compound exceeds its solubility limit in the aqueous buffer. The abrupt change from a favorable organic solvent to an unfavorable aqueous environment causes the compound to crash out.

Immediate Steps:

  • Reduce the Final Concentration: The most direct solution is to lower the target concentration in your assay. Determine if a lower, soluble concentration is still effective for your experimental goals.

  • Optimize the Dilution Protocol: Avoid adding the stock solution as a single bolus. Instead, add the stock dropwise into the buffer while vortexing or stirring vigorously.[4] This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

If these simple adjustments fail, proceed to the more advanced strategies outlined below.

Q2: I need to work at a higher concentration, but simple dilution isn't working. What is the next best strategy?

Answer: The use of a water-miscible organic co-solvent is the most common and effective next step. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more hospitable environment for your hydrophobic compound.[5]

Recommended Co-solvents and Considerations:

Co-SolventTypical Final Conc. (%)AdvantagesDisadvantages & Cautions
Dimethyl Sulfoxide (DMSO) 0.1 - 1.0%Excellent solubilizing power for many compounds; miscible with water.[6]Can be cytotoxic or affect cell function at >1%.[7] Always run a vehicle control with the same final DMSO concentration.
Ethanol (EtOH) 0.1 - 2.0%Less toxic than DMSO for many cell types; readily available.Can cause protein denaturation at higher concentrations; may affect some enzyme kinetics.
Polyethylene Glycol 400 (PEG-400) 1 - 10%Low toxicity; often used in preclinical formulations.[8]Can increase the viscosity of the solution.
Propylene Glycol 1 - 10%Good safety profile; commonly used as a pharmaceutical excipient.Higher viscosity than DMSO or ethanol.

Key Causality: By introducing an organic co-solvent, you are fundamentally altering the solvent environment. The hydrophobic regions of the co-solvent molecules can interact favorably with the chlorophenoxy group of your compound, preventing it from self-aggregating and precipitating.

A detailed protocol for this method is provided in the "Experimental Protocols" section.

Q3: I've tried co-solvents, but my compound is still not soluble enough, or the required co-solvent concentration is toxic to my cells. What other chemical properties can I leverage?

Answer: You can exploit the compound's ionizable hydrazide group through pH modification. The terminal amine of the hydrazide is weakly basic. By lowering the pH of your buffer, you can protonate this group, creating a positively charged species (-CONHNH3+). This charged form is significantly more polar and, therefore, more water-soluble.

Strategy for pH Adjustment:

  • Determine pH Tolerance: First, confirm the acceptable pH range for your experiment (e.g., cell viability, protein stability, enzyme activity).

  • Prepare an Acidic Stock: Attempt to dissolve the compound in a weakly acidic buffer (e.g., a citrate or acetate buffer at pH 4-5) to create a concentrated stock solution.

  • Dilute into Final Buffer: Carefully dilute this acidic stock into your final, higher-pH biological buffer, ensuring rapid mixing. The goal is to achieve a final pH that is low enough to maintain solubility but high enough to be compatible with your assay.

  • Verify Final pH: Always measure the pH of the final working solution to ensure it is within the acceptable range for your biological system.

Causality & Caveats: This strategy directly modifies the solute (your compound) rather than the solvent. However, be aware of the stability of the hydrazide group, as hydrazides and hydrazones can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] Degradation of hydrazine has been shown to be pH-dependent.[10][11]

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues with 2-(2-Chlorophenoxy)propanohydrazide.

G Troubleshooting Workflow for Compound Solubility start Start: Compound Precipitation in Biological Buffer s1 Solution: 1. Decrease final concentration. 2. Optimize dilution (vortexing). start->s1 q1 Is a lower concentration acceptable for the assay? success Problem Solved q1->success Yes s2 Strategy: Use a Co-solvent (e.g., DMSO, EtOH) See Protocol 1. q1->s2 No s1->q1 q2 Is the final co-solvent concentration compatible with the assay? q2->success Yes s3 Strategy: Modify pH (e.g., use acidic stock) See Protocol 2. q2->s3 No s2->q2 q3 Is the required pH compatible with the assay? q3->success Yes s4 Advanced Strategies: - Surfactants (e.g., Tween-80) - Cyclodextrins - Nanoparticle formulation q3->s4 No s3->q3

Caption: Logical decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparing a Working Solution Using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a working solution by diluting a high-concentration DMSO stock into an aqueous buffer.

Materials:

  • 2-(2-Chlorophenoxy)propanohydrazide powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile biological buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare High-Concentration Stock:

    • Weigh out the required amount of compound powder on an analytical balance.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing. This stock should be clear with no visible particulates.

    • Self-Validation: Store this stock at -20°C or -80°C. Before use, thaw and visually inspect for any crystals. If present, warm gently (e.g., 37°C) and vortex until fully redissolved.

  • Perform Serial Dilutions (Intermediate Step):

    • It is often best to perform an intermediate dilution in 100% DMSO rather than a large direct dilution into the buffer. For example, dilute the 20 mM stock to 2 mM in DMSO.

  • Final Dilution into Biological Buffer:

    • Prepare the final working solution by adding the DMSO stock to the biological buffer. For a 1:100 dilution (to achieve a 1% final DMSO concentration), add 10 µL of a 2 mM stock to 990 µL of buffer to get a 20 µM final concentration.

    • CRITICAL STEP: Add the stock solution to the buffer while the buffer is being vigorously vortexed. This ensures rapid dispersal.[4]

  • Final Validation:

    • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, Tyndall effect).

    • Let the solution sit at the experimental temperature (e.g., 37°C) for 30-60 minutes and inspect again to ensure stability over time.

    • Control: Always prepare a "vehicle control" containing the same final concentration of DMSO in the buffer to test its effect on your biological system.[7]

Protocol 2: Solubility Enhancement via pH Modification

This protocol provides a framework for using pH to increase the aqueous solubility of the compound.

Materials:

  • 2-(2-Chlorophenoxy)propanohydrazide powder

  • Weakly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Target biological buffer (e.g., 50 mM HEPES, pH 7.4)

  • Calibrated pH meter

Methodology:

  • Prepare Acidic Stock Solution:

    • Attempt to dissolve the compound directly in the pH 5.0 acetate buffer to a concentration 10-20x higher than your final target concentration.

    • Use gentle heating (37°C) and sonication if necessary to aid dissolution.

    • Self-Validation: If the compound dissolves fully, you have a stable acidic stock. If not, this method may not be suitable, or a lower stock concentration is needed.

  • Dilution and pH Adjustment:

    • Add the acidic stock solution to your target biological buffer to achieve the final desired compound concentration.

    • Measure the pH of this final solution. It will likely be lower than the original buffer's pH.

    • If the pH is too low for your assay, you can carefully adjust it upwards using a dilute base (e.g., 0.1 M NaOH). Add the base dropwise while stirring and continuously monitoring the pH.

    • CRITICAL STEP: Watch for any signs of precipitation as you increase the pH. The compound will become less soluble as it is deprotonated. The goal is to find the highest possible pH that maintains solubility and is compatible with your assay.

  • Final Validation:

    • Once the desired pH is reached, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

    • Confirm the final concentration of the soluble compound using an analytical technique like HPLC-UV if possible.

Frequently Asked Questions (FAQs)

  • Q: Why is 2-(2-Chlorophenoxy)propanohydrazide so difficult to dissolve in standard buffers like PBS?

    • A: This is due to its molecular structure. The 2-chlorophenoxy group is large and non-polar, making it hydrophobic ("water-fearing"). While the hydrazide group adds some polarity, it is not sufficient to overcome the hydrophobicity of the rest of the molecule in a high-ionic-strength, neutral aqueous environment.[12]

  • Q: Are there any stability concerns I should be aware of with the hydrazide group?

    • A: Yes. The hydrazide functional group can be susceptible to degradation. It can be oxidized, especially in the presence of dissolved oxygen and metal ions.[13] Additionally, it can react with any aldehyde or ketone impurities that may be present in your buffer components or media supplements to form hydrazones. It is recommended to use freshly prepared, high-purity buffers.

  • Q: Can I use surfactants like Tween® 80 or Triton™ X-100?

    • A: Yes, using surfactants is an advanced strategy. Surfactants form micelles in aqueous solutions, and these micelles can encapsulate hydrophobic compounds like yours in their non-polar core, effectively solubilizing them.[8] This is a common technique in drug formulation. However, you must validate the compatibility of the specific surfactant and its concentration with your assay, as surfactants can interfere with cell membranes and protein structures.

  • Q: I've heard about cyclodextrins. Are they a viable option?

    • A: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the molecule from water and increasing its apparent solubility.[1][2] This is a powerful technique, but it requires careful selection of the cyclodextrin type (alpha, beta, gamma) and optimization of the drug-to-cyclodextrin ratio.

References

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. The effect of pH on sonochemical degradation of hydrazine. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Propanoic acid, 2-(2-chlorophenoxy)-. National Center for Biotechnology Information. [Link]

  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed Central. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. [Link]

  • PubMed. The effect of pH on sonochemical degradation of hydrazine. [Link]

  • Science.gov. ph-sensitive hydrazone bond: Topics by Science.gov. [Link]

  • MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]

  • Hopax Fine Chemicals. Biological buffers solubility in water. [Link]

  • NIST. Propanoic acid, 2-(2-chlorophenoxy)-. NIST WebBook. [Link]

  • PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • PubChem. 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. [Link]

  • PubMed Central. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. [Link]

  • ResearchGate. Solvents and Buffer Solutions. [Link]

  • PubChem. 2-Chlorophenothiazine. National Center for Biotechnology Information. [Link]

  • MDPI. MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. [Link]

  • Cheméo. Chemical Properties of 2-Propanone, hydrazone. [Link]

Sources

Technical Support Center: Overcoming Resistance to Phenoxyalkanoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center for phenoxyalkanoic acid-based compounds. This guide is designed for researchers, scientists, and professionals in drug and herbicide development who are encountering or investigating resistance to this important class of molecules. While your query specified 2-(2-Chlorophenoxy)propanohydrazide, this is a highly specific derivative within the broader and extensively studied class of phenoxyalkanoic acids. Resistance mechanisms are typically conserved across compounds with a similar core scaffold and mechanism of action. Therefore, this guide focuses on the well-documented principles of resistance to synthetic auxin compounds, such as dichlorprop and 2,4-D, providing a robust framework for troubleshooting and overcoming resistance in your own experimental systems.

This resource provides detailed troubleshooting guides in a question-and-answer format, step-by-step experimental protocols, and foundational knowledge to help you diagnose and address resistance effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for phenoxyalkanoic acid-based compounds?

A1: These compounds primarily act as synthetic auxins. In susceptible organisms, particularly plants, they mimic the natural hormone indole-3-acetic acid (IAA). This mimicry leads to the overstimulation of auxin-regulated gene expression. The compound binds to auxin receptors like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box), leading to the degradation of Aux/IAA transcriptional repressors. This unleashes Auxin Response Factors (ARFs), causing uncontrolled cell division and growth, which ultimately leads to organism death.

Q2: What are the fundamental types of resistance observed against these compounds?

A2: Resistance can be broadly categorized into two main types:

  • Target-Site Resistance (TSR): This involves genetic mutations in the target protein (e.g., the auxin receptor) that reduce the binding affinity of the compound. This is often a very effective form of resistance but may come with a fitness cost to the organism.

  • Non-Target-Site Resistance (NTSR): This is a more complex category involving various mechanisms that prevent the active compound from reaching its target at a sufficient concentration. Key NTSR mechanisms include:

    • Enhanced Metabolism: The organism upregulates enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly detoxify and metabolize the compound.

    • Reduced Translocation: The compound is not efficiently moved from the point of application to the target tissues.

    • Vacuolar Sequestration: The compound is actively pumped into the cell's vacuole, effectively isolating it from its cytosolic target.

Q3: Can resistance to one phenoxyalkanoic acid compound confer resistance to others?

A3: Yes, this is known as cross-resistance and is a common phenomenon. If the resistance mechanism is based on enhanced metabolism by a broad-spectrum enzyme, it is likely to affect multiple compounds with similar chemical structures. Similarly, modifications to the target receptor may affect the binding of an entire class of structurally related molecules.

Troubleshooting Experimental Failures

This section addresses specific issues you may encounter in the lab when working with these compounds and potential resistance.

Q4: My dose-response assay shows a flat or shifted curve, suggesting resistance. What is my first step?

A4: A rightward shift in the dose-response curve is a classic indicator of resistance. The first step is to quantify the level of resistance, known as the Resistance Factor (RF) or Resistance Index (RI), by comparing the effective dose for 50% response (ED50) of the suspected resistant population to a known susceptible population (ED50R / ED50S).

Your immediate goal is to determine if you are dealing with target-site or non-target-site resistance.

Workflow for Investigating Suspected Resistance

G cluster_0 Phase 1: Confirmation & Initial Diagnosis cluster_1 Phase 2: Investigating Mechanism cluster_2 Phase 3: Conclusion A Problem: Reduced Efficacy in Assay (Flat Dose-Response Curve) B Perform Dose-Response Assay (Susceptible vs. Suspected Resistant Lines) A->B C Calculate Resistance Factor (RF) RF = ED50(Resistant) / ED50(Susceptible) B->C D Is RF > 2.0? C->D E Hypothesis 1: Metabolic Resistance D->E Yes H Hypothesis 2: Target-Site Resistance D->H Yes M Conclusion: No Significant Resistance (Re-evaluate assay parameters) D->M No F Pre-treat with P450 Inhibitor (e.g., Malathion, PBO) then re-assay E->F G Does inhibition restore sensitivity? F->G G->H No K Conclusion: Non-Target-Site (Metabolic) Resistance G->K Yes I Sequence the Target Gene (e.g., TIR1/AFB family) H->I J Identify known resistance mutations? I->J J->E No L Conclusion: Target-Site Resistance J->L Yes

Caption: Workflow for diagnosing the cause of experimental resistance.

Q5: How can I test for metabolic resistance in my system?

A5: Metabolic resistance, often mediated by cytochrome P450 enzymes, can be investigated using synergist assays. P450 inhibitors, like piperonyl butoxide (PBO) or malathion, can be used to block the activity of these metabolic enzymes.

Protocol: Cytochrome P450 Synergist Assay

  • Preparation: Prepare stock solutions of your phenoxyalkanoic acid compound and the P450 inhibitor (e.g., 100 mM PBO in acetone).

  • Experimental Groups: Set up the following treatment groups for both your susceptible and suspected resistant populations:

    • Control (vehicle only)

    • Compound alone (at its ED90 concentration for the susceptible line)

    • P450 inhibitor alone (at a concentration known to be non-toxic)

    • Compound + P450 inhibitor (pre-treat with inhibitor for 1-2 hours before adding the compound)

  • Treatment: Apply the treatments to your experimental system (e.g., plant seedlings, cell culture).

  • Incubation & Assessment: Incubate under standard conditions and assess the outcome (e.g., mortality, growth inhibition) at a relevant time point.

  • Analysis: If the addition of the P450 inhibitor significantly increases the efficacy (e.g., mortality) of the compound in the resistant population, it strongly suggests that P450-mediated metabolism is a key mechanism of resistance.

Data Interpretation Table

PopulationTreatmentExpected OutcomeImplication
SusceptibleCompoundHigh Mortality / InhibitionAssay is working
ResistantCompoundLow Mortality / InhibitionResistance is confirmed
ResistantPBO + CompoundHigh Mortality / Inhibition Metabolic (P450) resistance is likely
ResistantPBO + CompoundLow Mortality / Inhibition Resistance is likely not P450-mediated

Q6: I suspect target-site resistance. How do I confirm this?

A6: Target-site resistance is confirmed by identifying mutations in the gene encoding the target protein. For synthetic auxins, this involves sequencing the key auxin receptor genes, such as TIR1 and other AFB family members.

  • Identify Target Genes: From literature, identify the primary target receptor genes in your organism of study.

  • RNA Extraction & cDNA Synthesis: Extract high-quality RNA from both susceptible and resistant individuals. Synthesize cDNA.

  • PCR & Sequencing: Design primers to amplify the coding sequences of the target genes. Send the PCR products for Sanger sequencing.

  • Sequence Alignment: Align the sequences from the resistant individuals against the susceptible (wild-type) reference sequence. Look for non-synonymous mutations (those that change an amino acid).

  • Confirmation: Compare any identified mutations to those previously reported in the literature to confer resistance. If the mutation is novel, further functional validation through techniques like site-directed mutagenesis and in vitro binding assays may be required to confirm its role in resistance.

Signaling Pathway and Points of Resistance

G cluster_resistance Points of Resistance compound Phenoxyalkanoic Acid (e.g., 2,4-D) receptor TIR1/AFB Receptor compound->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for Degradation arf ARF (Transcription Factor) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates Transcription response Uncontrolled Growth genes->response r1 Metabolism / Sequestration (Non-Target-Site) r1->compound Degrades or Isolates r2 Target-Site Mutation r2->receptor Prevents Binding

Caption: Mechanism of action and key points where resistance can emerge.

References

  • The discovery of the auxin receptor F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) , Nature, [Link]

  • Cytochrome P450-mediated resistance to synthetic auxin herbicides in wild radish (Raphanus raphanistrum) , Plant, Cell & Environment, [Link]

  • Metabolic resistance to herbicides in weeds , Pest Management Science, [Link]

  • The role of transporters in the detoxification of herbicides in plants , FEBS Letters, [Link]

minimizing degradation of 2-(2-Chlorophenoxy)propanohydrazide in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Degradation in Solution

Welcome to the Technical Support Center for 2-(2-Chlorophenoxy)propanohydrazide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and field-proven insights to help you navigate the challenges of working with this molecule.

I. Understanding the Molecule: Key Stability Considerations

2-(2-Chlorophenoxy)propanohydrazide possesses two primary moieties that are susceptible to degradation in solution: the hydrazide group and the 2-chlorophenoxy group . Understanding the vulnerabilities of each is crucial for minimizing degradation.

  • The Hydrazide Group: This functional group is prone to two main degradation pathways:

    • Hydrolysis: The cleavage of the hydrazide bond by water. This reaction is catalyzed by both acids and bases, with the rate of hydrolysis generally increasing as the pH moves away from neutral.[1][2]

    • Oxidation: The hydrazide group can be oxidized, especially in the presence of dissolved oxygen, metal ions (e.g., Cu²⁺), and light.[3] This can lead to the formation of various degradation products, altering the compound's purity and activity.

  • The 2-Chlorophenoxy Group: This part of the molecule is primarily susceptible to:

    • Photodegradation: Aromatic chlorinated compounds can be sensitive to light, particularly UV radiation.[4] This can lead to the cleavage of the ether bond or modification of the aromatic ring.

    • Oxidative Degradation: Advanced oxidation processes can lead to the hydroxylation of the aromatic ring and eventual cleavage.[5][6]

This guide will provide you with the knowledge and tools to control these degradation pathways and ensure the reliability of your experimental results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions grounded in chemical principles.

Scenario 1: Rapid Loss of Compound in Acidic or Basic Buffer

  • Problem: You observe a significant decrease in the concentration of 2-(2-Chlorophenoxy)propanohydrazide in your acidic (pH < 6) or basic (pH > 8) buffer system shortly after preparation.

  • Underlying Cause: This is likely due to acid- or base-catalyzed hydrolysis of the hydrazide linkage.[1][2] The rate of hydrolysis is often significantly faster at non-neutral pH.

  • Troubleshooting Steps:

    • pH Adjustment: Whenever possible, adjust your experimental protocol to use a buffer system closer to a neutral pH (6.5-7.5). If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize the time the compound is in the solution.

    • Temperature Control: Hydrolysis reactions are temperature-dependent. If possible, conduct your experiment at a lower temperature to slow the rate of degradation.

    • Forced Degradation Study: To understand the stability of your compound in your specific buffer, perform a forced degradation study (see Section IV for a detailed protocol). This will allow you to quantify the rate of degradation and determine an acceptable time frame for your experiments.

Scenario 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis

  • Problem: You are seeing variability between experiments and the appearance of new, unidentified peaks in your HPLC chromatogram, even when using a neutral pH buffer.

  • Underlying Cause: This could be due to oxidation of the hydrazide moiety or photodegradation of the chlorophenoxy ring. Dissolved oxygen in your solvent, exposure to ambient light, or trace metal ion contamination can all contribute to this.[3][4]

  • Troubleshooting Steps:

    • Solvent Degassing: Before preparing your solutions, degas your solvents (e.g., by sparging with an inert gas like nitrogen or argon, or by sonication) to remove dissolved oxygen.

    • Light Protection: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Minimize exposure to direct sunlight and overhead laboratory lighting.

    • Use High-Purity Solvents and Reagents: Use HPLC-grade solvents and high-purity buffer components to minimize contamination with metal ions that can catalyze oxidation.

    • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. However, this should be validated to ensure it does not interfere with your assay.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing a stock solution of 2-(2-Chlorophenoxy)propanohydrazide?

For long-term storage, it is best to store the compound as a dry solid at the recommended temperature. If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare the stock solution at a high concentration to minimize the volume added to your aqueous experimental solutions. Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I store my aqueous solutions of 2-(2-Chlorophenoxy)propanohydrazide?

Aqueous solutions are best prepared fresh for each experiment. If short-term storage is unavoidable:

  • Use a buffer with a pH as close to neutral as possible (6.5-7.5).

  • Store the solution at 2-8°C.

  • Protect the solution from light.

  • Use the solution within 24 hours. For longer-term experiments, it is crucial to determine the stability of the compound in your specific experimental conditions by conducting a stability study.

Q3: My experiment runs for 48 hours. How can I ensure my compound remains stable?

For extended experiments, you must validate the stability of 2-(2-Chlorophenoxy)propanohydrazide under your specific conditions. A pilot stability study is recommended. This involves preparing your complete experimental solution and analyzing the concentration of the compound at several time points (e.g., 0, 6, 12, 24, 48 hours). If significant degradation (e.g., >10%) is observed, you may need to consider alternative experimental designs, such as replenishing the compound at set intervals.

Q4: What are the primary degradation products I should look for?

Based on the structure, the primary degradation products are likely to be:

  • From hydrolysis: 2-(2-Chlorophenoxy)propanoic acid and hydrazine.

  • From oxidation/photodegradation: Hydroxylated and/or de-chlorinated versions of the parent compound or its hydrolysis products.

Identifying these degradation products may require analytical techniques such as LC-MS.[7][8]

IV. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Weigh the desired amount of 2-(2-Chlorophenoxy)propanohydrazide solid in a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO or DMF to achieve the desired stock concentration.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the stability of 2-(2-Chlorophenoxy)propanohydrazide under your specific experimental conditions.[9][10][11] This protocol provides a framework for conducting such a study.

Objective: To determine the degradation profile of 2-(2-Chlorophenoxy)propanohydrazide under various stress conditions (acidic, basic, oxidative, and photolytic).

Materials:

  • 2-(2-Chlorophenoxy)propanohydrazide

  • Your experimental buffer (or a suitable neutral buffer, e.g., phosphate buffer, pH 7.0)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[12][13][14]

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible light output[15][16]

  • Amber and clear vials

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2-(2-Chlorophenoxy)propanohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light.

    • Photodegradation: Place the solution in a clear vial inside a photostability chamber. Expose the sample to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16] A dark control sample in an amber vial should be stored under the same temperature conditions.

    • Thermal Degradation: Place a solution of the compound in your experimental buffer in an oven at a controlled elevated temperature (e.g., 60°C). A control sample should be stored at the recommended storage temperature.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[17]

  • Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.[12][13][14]

    • Quantify the amount of remaining 2-(2-Chlorophenoxy)propanohydrazide and the formation of any degradation products.

Data Interpretation:

  • Plot the percentage of remaining 2-(2-Chlorophenoxy)propanohydrazide against time for each condition.

  • This will provide a clear picture of the compound's stability under different stresses and help you identify the optimal conditions for your experiments.

Table 1: Example Design for Forced Degradation Study

Stress ConditionReagentTemperatureTime Points (hours)
Acid Hydrolysis 0.1 M HClRoom Temperature0, 2, 4, 8, 24, 48
Base Hydrolysis 0.1 M NaOHRoom Temperature0, 2, 4, 8, 24, 48
Oxidation 3% H₂O₂Room Temperature0, 2, 4, 8, 24, 48
Photodegradation Light ExposureControlled0, 2, 4, 8, 24, 48
Thermal Stress Experimental Buffer60°C0, 2, 4, 8, 24, 48

V. Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.

main 2-(2-Chlorophenoxy)propanohydrazide hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis oxidation Oxidation (O2, Metal Ions) main->oxidation photodegradation Photodegradation (UV/Vis Light) main->photodegradation prod1 2-(2-Chlorophenoxy)propanoic Acid + Hydrazine hydrolysis->prod1 prod2 Oxidized Hydrazide Derivatives oxidation->prod2 prod3 Ring Hydroxylation/Dechlorination Products photodegradation->prod3

Figure 1: Potential Degradation Pathways of 2-(2-Chlorophenoxy)propanohydrazide.

start Start: Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points (0, 2, 4, 8, 24, 48h) stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify interpret Interpret Data and Determine Stability Profile quantify->interpret end End: Optimized Experimental Conditions interpret->end

Figure 2: Workflow for a Forced Degradation Study.

By following the guidance and protocols outlined in this Technical Support Center, you will be well-equipped to minimize the degradation of 2-(2-Chlorophenoxy)propanohydrazide in your solutions, leading to more accurate, reproducible, and reliable experimental outcomes.

VI. References

  • Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. (2004). Journal of Chromatography A, 1040(1), 107-113. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Nguyen, T. L. A., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Biodegradation, 33(3), 301-316. [Link]

  • Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal Of Pharma Research and Health Sciences, 6(4), 2690-00. [Link]

  • Fahmy, H. M., et al. (1985). Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides. Journal of the Chemical Society, Perkin Transactions 2, (5), 687-690. [Link]

  • Pignatello, J. J., & Sun, Y. (1995). Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. Environmental Science & Technology, 29(7), 1837-1844. [Link]

  • Pera-Titus, M., et al. (2004). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Water Research, 38(11), 2723-2731. [Link]

  • Skopec, Z., et al. (2004). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Journal of Chromatography A, 1040(1), 107-113. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(5), 1-10. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • Abraham, M. H., et al. (2005). Partition and transfer of chlorophenoxy acids (herbicides) in water–non-aqueous media. New Journal of Chemistry, 29(8), 1072-1076. [Link]

  • Caron, P. (2006). Finding Peaceable Photostability. Pharmaceutical Technology, 30(5), 42-48. [Link]

  • Agatonovic-Kustrin, S., et al. (2001). Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 349-356. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Hu, D., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 24(1), 229-242. [Link]

  • International Conference on Harmonisation. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Cravotto, G., et al. (2009). Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. Environmental Science and Pollution Research, 16(6), 637-645. [Link]

  • Kumar, A., et al. (2023). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by: Insights from HPLC Detection Escherichia Coli. Indian Journal of Ecology, 50(4), 1025-1031. [Link]

  • Cuadrado, V. I., et al. (2018). Simultaneous Biodegradation and Detoxification of the Herbicides 2,4-Dichlorophenoxyacetic Acid and 4-Chloro-2-Methylphenoxyacetic Acid by a Delftia sp. Strain in Batch and Continuous Reactors. Water, Air, & Soil Pollution, 229(8), 263. [Link]

  • Villegas-Guzman, P., et al. (2017). Degradation of Chlorophenols by Means of Advanced Oxidation Processes: A General Review. Water, 9(12), 957. [Link]

  • Sharma, A., & Singh, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Research Journal of Pharmacy and Technology, 15(12), 5695-5700. [Link]

  • Zarapkar, S. S., & Rane, S. H. (2001). Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 847-853. [Link]

  • Pozdnyakov, I. P., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 147, 366-373. [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Applied Pharmaceutical Science, 6(11), 225-233. [Link]

  • Al-Ahmary, K. M. (2010). Kinetics and Mechanism of Hydrolysis of Some Benzylidene Benzoylhydrazones. E-Journal of Chemistry, 7(4), 1269-1276. [Link]

  • Hu, D., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 24(1), 229-242. [Link]

  • Nguyen, T. L. A., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Biodegradation, 33(3), 301-316. [Link]

  • Hu, D., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere, 2023, 1-28. [Link]

Sources

troubleshooting unexpected side reactions in 2-(2-Chlorophenoxy)propanohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenoxy)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Pathway

The synthesis of 2-(2-Chlorophenoxy)propanohydrazide is typically a two-step process. First, the parent carboxylic acid, 2-(2-Chlorophenoxy)propanoic acid, undergoes esterification to form an intermediate ester (e.g., methyl or ethyl ester). This is followed by hydrazinolysis, where the ester reacts with hydrazine hydrate to yield the final hydrazide product. While seemingly straightforward, this pathway is susceptible to side reactions and equilibrium limitations that can impact yield and purity.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification Acid 2-(2-Chlorophenoxy)propanoic Acid Ester Intermediate Ester Acid->Ester Alcohol (e.g., EtOH) Acid Catalyst (e.g., H₂SO₄) Hydrazide 2-(2-Chlorophenoxy)propanohydrazide Ester->Hydrazide Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., EtOH) Crude Crude Product Hydrazide->Crude Work-up Pure Pure Hydrazide Crude->Pure Recrystallization / Chromatography

Caption: General workflow for the synthesis of 2-(2-Chlorophenoxy)propanohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing causative explanations and actionable protocols.

Part 1: The Esterification Step (Acid → Ester)

Question 1: My esterification reaction shows poor conversion, and I have a significant amount of unreacted starting acid. What's going wrong?

Answer: This is a classic issue related to the equilibrium nature of Fischer esterification. The reaction of a carboxylic acid and an alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted towards the products, according to Le Châtelier's principle.

Primary Causes & Solutions:

  • Water Accumulation: The presence of water, a byproduct, can drive the reverse reaction (ester hydrolysis).

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water as it forms. If using a simpler setup, employ a drying agent or use a large excess of the alcohol reactant to shift the equilibrium.

  • Insufficient Catalysis: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

    • Solution: Ensure you are using a catalytic amount of a strong acid (typically 1-5 mol%). Verify the concentration and quality of your acid catalyst.

  • Steric Hindrance: While 2-(2-Chlorophenoxy)propanoic acid is not exceptionally bulky, the choice of alcohol can matter. More hindered alcohols (e.g., isopropanol vs. methanol) will react slower.[2]

    • Solution: Use a less sterically hindered alcohol like methanol or ethanol for a faster reaction rate.

Troubleshooting Protocol: Optimizing Esterification

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-(2-Chlorophenoxy)propanoic acid with 10-20 equivalents of dry ethanol or methanol.

  • Catalyst Addition: Carefully add 0.02 equivalents of concentrated sulfuric acid to the mixture.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting acid spot indicates completion.

  • Work-up: After cooling, neutralize the catalyst with a mild base like sodium bicarbonate solution. Extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 2: The Hydrazinolysis Step (Ester → Hydrazide)

Question 2: My final product is contaminated with a significant, higher-molecular-weight byproduct. Mass spectrometry suggests a dimer. What is it and how can I prevent it?

Answer: The most probable high-molecular-weight byproduct is the N,N'-diacylhydrazine, formed when two molecules of the ester react with one molecule of hydrazine. This occurs because the desired product, the mono-substituted hydrazide, is still nucleophilic and can react with another molecule of the ester.

Side_Reaction Ester Intermediate Ester Product Desired Hydrazide (Product) Ester->Product Path A (Desired) + Hydrazine Hydrazine Hydrazine (NH₂NH₂) Byproduct N,N'-Diacylhydrazine (Byproduct) Product->Byproduct Path B (Undesired) + Ester

Caption: Competing reaction pathways during hydrazinolysis.

Causality & Prevention:

This side reaction is a matter of competing nucleophiles. To favor the desired pathway (Path A), the concentration and reactivity of hydrazine must significantly exceed that of the product hydrazide.

  • Stoichiometry Control (Critical): The most effective way to prevent diacylhydrazine formation is to use a significant molar excess of hydrazine hydrate.

    • Solution: Employ a 3 to 10-fold molar excess of hydrazine hydrate relative to the ester. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a product hydrazide molecule.[3]

  • Temperature Management: High temperatures can sometimes favor the formation of the more thermodynamically stable diacylhydrazine.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or gentle reflux (e.g., in ethanol) and monitor by TLC. Avoid excessive heating for prolonged periods.

Question 3: The hydrazinolysis reaction is extremely slow or appears to stall before completion. What factors should I investigate?

Answer: A sluggish hydrazinolysis can be frustrating and often points to issues with reagents, solvent, or temperature.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Ester Reactivity Sterically hindered esters or those with electron-donating groups can be less reactive.While not a major issue here, ensure your ester is of good purity. If you used a bulky alcohol for esterification, the subsequent hydrazinolysis will be slower.
Low Quality Hydrazine Hydrate Hydrazine hydrate can degrade over time, especially if not stored properly.Use fresh, high-quality hydrazine hydrate. Ensure the bottle is sealed tightly to prevent absorption of CO₂ and water.
Inappropriate Solvent The solvent must fully dissolve the ester to ensure a homogeneous reaction mixture.Ethanol or methanol are typically excellent choices as they dissolve both the ester and hydrazine hydrate.[4]
Insufficient Temperature The reaction may have a significant activation energy barrier that is not overcome at room temperature.Gently heat the reaction mixture to reflux in ethanol (approx. 78°C). Monitor progress by TLC every 30-60 minutes to find the optimal time and avoid byproduct formation.[5]
Part 3: Purification & Characterization

Question 4: I'm struggling to purify the final product. What is the best method to remove unreacted ester and other impurities?

Answer: The purification strategy depends on the nature of the impurities. The most common impurities are unreacted ester and the diacylhydrazine byproduct.

Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying hydrazides, which are typically crystalline solids.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) on a small scale. The ideal solvent will dissolve the product when hot but show poor solubility when cold. The unreacted ester is likely to be more soluble in less polar solvents.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

When to Use Column Chromatography:

If recrystallization fails to remove impurities (especially those with similar solubility profiles), silica gel column chromatography is a viable alternative.

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The less polar ester will elute first, followed by the more polar hydrazide product. The diacylhydrazine, if present, will be even more polar and elute last or remain on the baseline.

Question 5: My ¹H NMR spectrum shows unexpected peaks. What are the key signals for 2-(2-Chlorophenoxy)propanohydrazide that confirm its identity?

Answer: A clean ¹H NMR spectrum is crucial for structural confirmation. Here are the expected signals for the target compound:

  • Aromatic Protons: A multiplet integrating to 4 protons, typically in the range of δ 6.8-7.4 ppm, corresponding to the protons on the chlorophenyl ring.

  • CH Proton: A quartet integrating to 1 proton, likely around δ 4.7-5.0 ppm. This is the proton on the carbon adjacent to the ether oxygen and the carbonyl group.

  • CH₃ Protons: A doublet integrating to 3 protons, typically around δ 1.5-1.7 ppm, coupled to the CH proton.

  • NH and NH₂ Protons: These signals can be broad and their chemical shifts are concentration and solvent-dependent. You should expect two signals, one integrating to 1H (-NH-) and another to 2H (-NH₂), often between δ 4.0 and 9.5 ppm. They are exchangeable with D₂O, meaning they will disappear upon adding a drop of D₂O to the NMR tube.

If you see a second, similar set of CH and CH₃ signals, it could indicate the presence of unreacted ester. The absence of the broad NH/NH₂ signals would also point to the ester.

References

  • Vertex AI Search. (2024). Synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Chem-Impex. (n.d.). 2-(2-Chlorophenoxy)Propionic Acid.
  • ResearchGate. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
  • PubChem. (n.d.). 2-(4-chlorophenoxy)-n'-(2-hydroxybenzylidene)propanohydrazide.
  • ChemicalBook. (n.d.). 2-(2-CHLOROPHENOXY)PROPANOHYDRAZIDE.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • ResearchGate. (n.d.). 2-(4-Chlorophenoxy)acetohydrazide.
  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid.
  • PubChem. (n.d.). Mecoprop.
  • Journal of Chemical Health Risks. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Journal of Chemical Health Risks. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • PubMed. (n.d.). Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia.
  • ResearchGate. (n.d.). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides.
  • PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.
  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Reddit. (n.d.). What are some common causes of low reaction yields?.
  • National Institutes of Health. (n.d.). Purification and Properties of Component B of 2,4,5-Trichlorophenoxyacetate Oxygenase from Pseudomonas cepacia AC1100.
  • Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of regioselective substituted tetrapyridophenazine ligands and their Ru(ii) complexes.
  • PubMed. (n.d.). Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists.
  • J&K Scientific. (n.d.). 2-(2-Chlorophenoxy)Propionic Acid.
  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Google Patents. (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters.
  • Beilstein Journals. (n.d.). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes.
  • ResearchGate. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Sigma-Aldrich. (n.d.). 2-(p-Chlorophenoxy)-2-methylpropionic acid.
  • ResearchGate. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
  • MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-(2-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 25, 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenoxy)propanohydrazide. This document provides in-depth troubleshooting, experimental protocols, and frequently asked questions to diagnose and address challenges related to the compound's poor cell permeability, a critical factor for achieving desired efficacy in cell-based assays.

Part 1: Troubleshooting Guide

This section is designed to help you systematically identify and resolve issues with cellular uptake.

Q1: My in vitro assays show low efficacy of 2-(2-Chlorophenoxy)propanohydrazide, and I suspect poor cell permeability. How can I confirm this?

A1: Your suspicion is well-founded, as the terminal hydrazide moiety is polar and can hinder passive diffusion across the lipid bilayer of the cell membrane. To confirm if permeability is the bottleneck, a tiered experimental approach is recommended. Start with a simple, cell-free assay and progress to more complex cell-based models.

Recommended Diagnostic Workflow:

  • In Silico Assessment (Prediction): Before starting wet lab experiments, perform a quick computational analysis based on Lipinski's Rule of Five.[1][2][3][4] This rule helps predict if a compound has drug-like properties for oral bioavailability, which is heavily influenced by permeability.[3][4]

  • Passive Permeability Assessment (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that measures a compound's ability to diffuse across an artificial lipid membrane.[5][6] This isolates passive diffusion, providing a clean baseline for your compound's intrinsic permeability without the complexities of cellular machinery like efflux pumps.[6]

  • Cell Monolayer Permeability Assay (Caco-2): If PAMPA results indicate low permeability, it confirms a physicochemical barrier. If PAMPA results are moderate to high, but your efficacy is still low, the issue might be cellular. Caco-2 cell assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7][8] This model accounts for not only passive diffusion but also active transport and efflux mechanisms.[7]

Q2: My initial permeability tests confirm low transport. What are the likely physicochemical reasons for this?

A2: The structure of 2-(2-Chlorophenoxy)propanohydrazide presents specific challenges that can be analyzed using established physicochemical principles.

  • Hydrogen Bonding: The primary culprit is the terminal hydrazide group (-NHNH₂). It has multiple hydrogen bond donors (HBD) and acceptors (HBA). According to Lipinski's rules, an orally active drug should have no more than 5 HBDs and 10 HBAs.[1][3] High hydrogen bonding potential increases a molecule's affinity for water, making it difficult to partition into and cross the lipophilic cell membrane.

  • Polar Surface Area (PSA): The hydrazide group significantly contributes to the molecule's total PSA. A high PSA (typically >120 Ų) is often correlated with poor membrane permeability.[9]

  • Lipophilicity (LogP): While the chlorophenoxy group adds lipophilicity, the polar hydrazide can lower the overall octanol-water partition coefficient (LogP). An optimal LogP for good absorption is generally considered to be below 5.[10] If the value is too low, the compound may be too hydrophilic to efficiently cross the membrane.

Physicochemical Property Analysis (Predicted)

PropertyPredicted Value/CountImplication for Permeability
Molecular Weight~214.65 g/mol Favorable (Below 500 Da threshold)
Hydrogen Bond Donors3Moderate (Within Lipinski's rule)
Hydrogen Bond Acceptors3Favorable (Below 10 threshold)
Predicted LogPVaries by algorithm, but expected to be moderateMay be suboptimal depending on the balance
Polar Surface Area (PSA)Moderate to HighThe hydrazide group increases polarity, potentially hindering passive diffusion.
Q3: What are the primary strategies I can employ to improve the cellular uptake of my compound?

A3: There are three main pillars for enhancing cell permeability: chemical modification, formulation strategies, and optimizing experimental conditions.[11]

  • Chemical Modification (Prodrug Approach): This is often the most effective strategy. By temporarily masking the problematic polar hydrazide group, you can create a more lipophilic "prodrug" that crosses the cell membrane more easily.[12][13] Once inside the cell, the masking group is cleaved by intracellular enzymes or the chemical environment, releasing the active parent compound.[12][14]

    • Strategy: Convert the hydrazide into a hydrazone.[15] Hydrazones are generally more lipophilic and can be designed to be acid-labile, hydrolyzing in the slightly acidic environment of endosomes or lysosomes to release the active hydrazide.[14][16]

  • Formulation Strategies: This involves co-administering your compound with other agents that enhance permeability.[17]

    • Permeation Enhancers: Solvents like DMSO can disrupt the membrane structure to increase permeability, but be cautious of cytotoxicity at higher concentrations.

    • Cyclodextrins: These can form inclusion complexes with your compound, potentially improving its solubility and interaction with the cell membrane.[18]

  • Experimental Condition Optimization:

    • pH Modification: Depending on the pKa of your compound, altering the pH of your assay buffer can change its ionization state. The neutral form of a molecule is typically more permeable than its charged counterpart.

Below is a decision-making workflow to guide your experimental approach.

G start Low Efficacy in Cell-Based Assay pampa Confirm Permeability Issue (PAMPA Assay) start->pampa low_pampa Low Passive Permeability pampa->low_pampa  Yes ok_pampa Acceptable Passive Permeability pampa->ok_pampa  No caco2 Assess Active Transport (Caco-2 Assay) efflux High Efflux Ratio? (P-gp Substrate) caco2->efflux strategy Implement Strategy low_pampa->strategy ok_pampa->caco2 inhibitor Co-administer with Efflux Inhibitor efflux->inhibitor Yes end Re-evaluate Efficacy efflux->end No (Other issues?) prodrug Chemical Modification (Hydrazone Prodrug) strategy->prodrug formulation Formulation Strategy (e.g., Enhancers) strategy->formulation prodrug->end formulation->end inhibitor->end

Caption: Troubleshooting workflow for poor cell permeability.

Part 2: In-Depth Protocols & Methodologies

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive permeability and is a cost-effective first step.[5][19]

Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the filter plate. Allow it to impregnate the filter for at least 5 minutes. Gently remove any excess lipid.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Prepare the dosing solution by diluting the test compound stock to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be ≤1%.

  • Start Assay: Add 150 µL of the dosing solution to each well of the coated filter plate (the donor plate).

  • Assemble and Incubate: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate. Cover and incubate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[12][20]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: Use the final concentrations to calculate the apparent permeability coefficient.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1.5Low
1.5 - 15Moderate[21]
> 15High[21]

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I interpret the results from my PAMPA vs. Caco-2 assays?

If your compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it strongly suggests that an active cellular process is limiting its transport. The most common reason is active efflux, where cellular transporters pump the compound back out of the cell.[22] If both assays show low permeability, the primary issue is poor passive diffusion due to the compound's inherent physicochemical properties.

FAQ 2: Could active efflux by transporters like P-glycoprotein be a factor? How do I test for this?

Yes, efflux by transporters like P-glycoprotein (P-gp) is a very common mechanism of poor net permeability.[22][23] P-gp is an efflux pump that actively removes a wide range of substrates from cells, limiting their intracellular concentration.[22][24]

To test for this, you perform a bidirectional Caco-2 assay .[25] In this experiment, you measure permeability in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.

  • The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B)

  • An ER > 2 is a strong indicator that your compound is a substrate for an active efflux transporter like P-gp.[25]

To confirm P-gp involvement, you can run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.[26]

FAQ 3: What are the pros and cons of chemical modification versus formulation approaches?

ApproachProsCons
Chemical Modification (Prodrug) - Can lead to significant and permanent improvements in permeability. - Addresses the root physicochemical problem. - Can be tailored for targeted release.[14]- Requires synthetic chemistry expertise and resources. - The prodrug itself must be stable and non-toxic. - Cleavage to the active drug must be efficient in situ.
Formulation Strategies - Simpler to implement; no chemical synthesis needed. - Useful for initial in vitro screening. - Can improve both solubility and permeability.[17]- Effects can be transient and may not translate to in vivo models. - Permeation enhancers can have off-target effects or cytotoxicity. - May introduce confounding variables into your assay.

FAQ 4: Are there any computational tools that can predict permeability before I run expensive experiments?

Yes, in silico tools are invaluable for early-stage assessment and can help prioritize compounds for synthesis and testing.[27][28][29] These tools use quantitative structure-activity relationship (QSAR) models based on large datasets of experimentally measured permeabilities. They analyze molecular descriptors like LogP, PSA, molecular weight, and hydrogen bonding capacity to predict a permeability coefficient.[28] While not a substitute for experimental data, they provide excellent guidance and can save significant time and resources.[27][30]

Part 4: Visualization of Key Concepts

The Hydrazone Prodrug Strategy

A prodrug strategy masks the polar hydrazide group, improving membrane transit. Intracellular conditions then cleave the masking group to release the active drug.

G cluster_extracellular Extracellular Space Prodrug Prodrug (Lipophilic Hydrazone) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Polar Hydrazide) Mask Cleaved Masking Group Membrane->ActiveDrug Hydrolysis

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(2-chlorophenoxy)propanohydrazide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles to ensure a safe, efficient, and reproducible process.

I. Overview of the Synthetic Pathway

The industrial synthesis of 2-(2-chlorophenoxy)propanohydrazide is typically achieved via a two-step process. This pathway is favored for its reliability and use of readily available starting materials.

  • Step 1: Esterification. 2-(2-Chlorophenoxy)propanoic acid is converted to its corresponding ester, typically the methyl or ethyl ester, through a Fischer-Speier esterification. This reaction is acid-catalyzed and involves refluxing the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent.[1][2][3]

  • Step 2: Hydrazinolysis. The crude or purified ester intermediate is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction displaces the alkoxy group to form the desired hydrazide.[1][4]

This seemingly straightforward process presents several challenges during scale-up, including reaction kinetics, impurity control, product isolation, and the safe handling of hazardous reagents. This guide will address these issues in a practical question-and-answer format.

Workflow of the Two-Step Synthesis

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification Start 2-(2-Chlorophenoxy)propanoic Acid Esterification React with Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H2SO4) Under Reflux Start->Esterification Intermediate Methyl 2-(2-Chlorophenoxy)propanoate Esterification->Intermediate Work-up/ Solvent Removal Hydrazinolysis React with Hydrazine Hydrate Under Reflux Final_Product 2-(2-Chlorophenoxy)propanohydrazide Hydrazinolysis->Final_Product Purification Crystallization/ Recrystallization Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Overall workflow for the synthesis of 2-(2-Chlorophenoxy)propanohydrazide.

II. Troubleshooting Guide: From Lab to Plant

This section addresses specific problems that may arise during the scale-up synthesis.

A. Esterification Step Challenges

Question 1: My esterification reaction is stalling, and I'm seeing low conversion even after prolonged reflux. What's the cause and solution?

Answer: This is a common issue when scaling up equilibrium-driven reactions like Fischer esterification.

  • Causality: The reaction produces water as a byproduct.[5] In a large-scale reactor, inefficient removal of this water can shift the equilibrium back towards the starting materials, thus limiting the conversion. While using a large excess of alcohol helps, it may not be sufficient at scale.

  • Troubleshooting Protocol:

    • Water Removal: The most effective solution is to remove water as it forms. On a larger scale, this can be achieved using a Dean-Stark apparatus if the alcohol forms a suitable azeotrope with water (less common for methanol/ethanol). A more practical approach for methanol or ethanol is to perform a "soak" followed by distillation.

    • Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting carboxylic acid. Do not rely solely on reaction time.

    • Catalyst Amount: While increasing the catalyst (e.g., sulfuric acid) concentration can increase the reaction rate, it can also lead to side reactions like ether formation from the alcohol, especially at higher temperatures. A catalyst loading of 1-2% (w/w) relative to the carboxylic acid is a good starting point.

Question 2: After the esterification work-up, my crude ester is dark and contains impurities. How can I improve its quality?

Answer: Dark coloration often indicates degradation, potentially from excessive heat or catalyst concentration.

  • Causality: The phenoxypropanoic acid moiety can be sensitive to strong acid and high temperatures over long periods. Side reactions or degradation of trace impurities can lead to colored byproducts.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure the reaction temperature does not significantly exceed the boiling point of the alcohol. Use a well-controlled heating mantle or reactor jacket.

    • Neutralization: During work-up, ensure the acidic catalyst is thoroughly neutralized with a mild base like sodium bicarbonate solution before solvent removal. Residual acid can cause degradation during distillation.

    • Vacuum Distillation: For the intermediate ester, purification by vacuum distillation is often feasible and highly effective at removing both colored impurities and any unreacted carboxylic acid. This provides a high-quality feed for the next step, which is crucial for the final product's purity.

B. Hydrazinolysis Step Challenges

Question 3: The yield of my hydrazide is low, and I've isolated a high-melting point solid that is insoluble in my crystallization solvent. What is this byproduct?

Answer: You have likely formed the 1,2-diacylhydrazide (R-CO-NH-NH-CO-R).

  • Causality: This byproduct arises when a molecule of the newly formed hydrazide acts as a nucleophile and attacks a second molecule of the ester. This is more likely to occur if the concentration of hydrazine is depleted locally or if the reaction temperature is too high.[6]

  • Troubleshooting Protocol:

    • Control Molar Ratio: Use a sufficient excess of hydrazine hydrate (typically 1.5 to 2.0 equivalents). This ensures that the ester is more likely to react with hydrazine rather than the product hydrazide.

    • Addition Strategy: On a large scale, add the ester slowly to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, minimizing the formation of the diacyl byproduct.

    • Temperature Management: While reflux is common, excessively high temperatures can accelerate the side reaction. Maintain a controlled reflux; do not overheat.

    • Byproduct Removal: The diacylhydrazide is typically much less soluble than the desired product. It can often be removed by filtration from the hot reaction mixture or during the initial stages of crystallization.

Question 4: My product "oils out" during crystallization instead of forming a solid. How can I achieve effective crystallization?

Answer: "Oiling out" occurs when the product is not sufficiently soluble in the hot solvent to remain dissolved but is too soluble at that temperature to crystallize, leading to the formation of a liquid phase.

  • Causality: This is often due to the presence of impurities that depress the melting point or an inappropriate choice of crystallization solvent or cooling profile.

  • Troubleshooting Protocol:

    • Solvent System Screening:

      • Single Solvents: Test solvents like isopropanol, ethanol, or toluene. The ideal solvent will dissolve the product well when hot but poorly when cold.

      • Solvent/Anti-Solvent System: A powerful technique is to dissolve the crude product in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., water or heptane) until turbidity is observed. Re-heat to clarify and then cool slowly.

    • Controlled Cooling: Crash cooling is a primary cause of oiling out. Employ a slow, controlled cooling ramp in the reactor. For example, cool from reflux to 50-60 °C over 1-2 hours, then to 0-5 °C over another 2-3 hours.

    • Seeding: Once the solution is supersaturated (slightly cooled below the dissolution temperature), add a small amount of pure crystalline product ("seed crystals") to encourage uniform crystal growth.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_ester Esterification Issues cluster_hydrazide Hydrazinolysis Issues Start Problem Encountered Low_Conversion Low Conversion? Start->Low_Conversion Dark_Product Dark/Impure Ester? Start->Dark_Product Low_Yield Low Yield/Byproduct? Start->Low_Yield Oiling_Out Oiling Out? Start->Oiling_Out Low_Conversion_Sol Check for Water Removal Monitor with IPC Verify Catalyst Load Low_Conversion->Low_Conversion_Sol Dark_Product_Sol Control Temperature Ensure Full Neutralization Consider Vacuum Distillation Dark_Product->Dark_Product_Sol Low_Yield_Sol Increase Hydrazine Excess Slowly Add Ester to Hydrazine Control Temperature Low_Yield->Low_Yield_Sol Oiling_Out_Sol Screen Solvents Implement Slow Cooling Profile Use Seed Crystals Oiling_Out->Oiling_Out_Sol

Caption: A decision tree for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when handling hydrazine hydrate at scale?

A: The primary concerns are its high acute toxicity and potential for thermal runaway.[7] Hydrazine is a suspected carcinogen and is corrosive.[8] Always handle it in a well-ventilated area (e.g., a fume hood or a closed system with appropriate extraction) and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles. The thermal decomposition of hydrazine can be catalyzed by various metals, including iron oxides (rust), so ensure reactors are clean.[7]

Q2: Can I use a different alcohol for the esterification?

A: Yes, ethanol is a common alternative to methanol. The choice can impact reaction time and the subsequent work-up. Generally, lower molecular weight alcohols lead to faster reaction rates.[2] The choice of alcohol will also determine the byproduct of the hydrazinolysis step (e.g., methanol or ethanol), which needs to be managed and removed.

Q3: What analytical techniques are recommended for monitoring this synthesis?

A: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the disappearance of the starting carboxylic acid and the appearance of the ester and final hydrazide. It can also be used to quantify the diacylhydrazide byproduct.

  • Gas Chromatography (GC): Useful for monitoring the esterification step, especially if the starting materials and products are sufficiently volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the intermediate and final product. ¹H NMR is particularly useful for ensuring the complete conversion of the ester to the hydrazide.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the thermal stability of the final product and to investigate the melting behavior, which is useful for developing a crystallization process.[6]

Q4: Is it necessary to purify the intermediate ester before hydrazinolysis?

A: While not strictly necessary for a "crude" process, purifying the ester (e.g., by distillation) is highly recommended for a robust, scalable synthesis. A clean ester will lead to a cleaner hydrazinolysis reaction, fewer side products, and a much more straightforward final crystallization. This often results in a higher overall yield and a product that consistently meets purity specifications.

IV. Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-Chlorophenoxy)propanoate (Esterification)
  • Reactor Setup: Charge a clean, dry reactor with 2-(2-chlorophenoxy)propanoic acid (1.0 eq).

  • Reagent Addition: Add methanol (5-10 volumes) and concentrated sulfuric acid (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting acid is <2% of the total peak area.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (7-8).

    • Remove the methanol under reduced pressure.

    • Add water and a suitable organic solvent (e.g., ethyl acetate), and separate the layers.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude ester.

  • Purification (Recommended): Purify the crude ester by vacuum distillation.

Protocol 2: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide (Hydrazinolysis)
  • Reactor Setup: Charge the reactor with hydrazine hydrate (1.5 eq) and a suitable solvent like ethanol (3-5 volumes).

  • Reagent Addition: Heat the hydrazine solution to a gentle reflux (approx. 80 °C). Begin the slow, dropwise addition of the methyl 2-(2-chlorophenoxy)propanoate (1.0 eq), maintaining the reflux.

  • Reaction: After the addition is complete, maintain the reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting ester is <1%.

  • Crystallization & Isolation:

    • Cool the reaction mixture slowly according to a pre-defined cooling profile. Seeding may be beneficial.

    • Hold at 0-5 °C for at least 2 hours to maximize precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold ethanol to remove soluble impurities.

    • Dry the product under vacuum at a temperature not exceeding 50 °C.

ParameterEsterificationHydrazinolysis
Key Reagents 2-(2-Chlorophenoxy)propanoic acid, Methanol, H₂SO₄Methyl 2-(2-Chlorophenoxy)propanoate, Hydrazine Hydrate
Typical Temp. ~65 °C (Reflux)~80 °C (Reflux)
Molar Ratios Acid:Methanol:Catalyst = 1 : large excess : ~0.02Ester:Hydrazine = 1 : 1.5-2.0
Key Challenge Driving equilibrium to completionMinimizing diacylhydrazide formation
Work-up Goal Isolate clean ester, remove acid catalystIsolate pure hydrazide via crystallization

V. References

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • (+-)-2-(3-Chlorophenoxy)propionic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Mecoprop. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Esterification of propionic acid with methanol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • The reaction between methanol and propanoic acid produces est... (2025, May 5). Filo. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). ACS Publications. Retrieved January 25, 2026, from [Link]

  • (E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

Sources

Validation & Comparative

comparing efficacy of 2-(2-Chlorophenoxy)propanohydrazide with other herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of 2-(2-Chlorophenoxy)propanohydrazide with other herbicides is currently challenging due to a lack of publicly available peer-reviewed studies that directly evaluate its performance. This compound is primarily listed in chemical databases and by suppliers, without extensive data on its herbicidal activity in field or greenhouse conditions.

Therefore, this guide will establish a comprehensive framework for how researchers can systematically evaluate the efficacy of a novel or lesser-known herbicide like 2-(2-Chlorophenoxy)propanohydrazide. We will use it as the primary example and compare it hypothetically against well-established herbicides with different modes of action. This document provides the detailed experimental protocols, data analysis methodologies, and scientific rationale required for such a comparative assessment.

Rationale for Comparative Efficacy Studies

When evaluating a new active ingredient such as 2-(2-Chlorophenoxy)propanohydrazide, it is crucial to benchmark its performance against existing standards. The choice of comparators should be strategic, encompassing herbicides with similar proposed mechanisms of action as well as those with different ones to understand the test compound's unique spectrum of activity and potential advantages.

Based on its chemical structure, 2-(2-Chlorophenoxy)propanohydrazide is a phenoxy derivative. This suggests it likely functions as a synthetic auxin herbicide, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled, lethal growth in susceptible plants. Therefore, a logical comparison would include:

  • A direct structural analog: 2,4-D (2,4-Dichlorophenoxyacetic acid), another phenoxy herbicide, to assess relative potency and spectrum of activity within the same class.

  • A broad-spectrum systemic herbicide: Glyphosate, which acts by inhibiting the EPSP synthase enzyme in the shikimate pathway, offering a different mode of action for comparison.

  • A selective pre-emergent herbicide: Atrazine, a photosystem II inhibitor, to evaluate specificity and potential use in different cropping systems.

Experimental Workflow for Herbicide Efficacy Testing

A robust evaluation involves a multi-stage process, starting with controlled greenhouse bioassays and progressing to more complex field trials. This ensures that the herbicide's intrinsic activity is understood before assessing its performance under variable environmental conditions.

G cluster_0 Phase 1: Greenhouse Bioassay cluster_1 Phase 2: Field Trials A Dose-Response Assay Setup (Target Weed Species) B Herbicide Application (Test & Comparators) A->B C Data Collection (14-21 Days After Treatment) B->C D Analysis: ED50 Calculation (Effective Dose for 50% Control) C->D E Site Selection & Plot Design (Randomized Complete Block) D->E Proceed if Efficacy is Promising F Herbicide Application (Calibrated Sprayer) E->F G Data Collection Over Time (% Weed Control, Crop Injury) F->G H Statistical Analysis (ANOVA) G->H I I H->I Final Efficacy Report

Caption: A two-phase workflow for evaluating herbicide efficacy.

Detailed Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the intrinsic herbicidal activity and the effective dose required to control specific weed species.

Objective: To calculate the Effective Dose (ED₅₀) for 2-(2-Chlorophenoxy)propanohydrazide and comparator herbicides on key weed species.

Materials:

  • Seeds of a representative broadleaf weed (Amaranthus retroflexus - redroot pigweed) and a grass weed (Echinochloa crus-galli - barnyardgrass).

  • Potting medium (e.g., peat, perlite, and vermiculite mix).

  • Pots (10 cm diameter).

  • Technical grade 2-(2-Chlorophenoxy)propanohydrazide, 2,4-D, Glyphosate, and Atrazine.

  • Appropriate solvents and adjuvants.

  • Laboratory track sprayer calibrated to deliver 200 L/ha.

Methodology:

  • Plant Propagation: Sow 5-10 seeds of each weed species per pot. Once emerged, thin to 3 uniform plants per pot. Grow in a greenhouse with controlled temperature (25/20°C day/night) and a 16-hour photoperiod.

  • Herbicide Preparation: Prepare stock solutions of each herbicide. For 2-(2-Chlorophenoxy)propanohydrazide, a series of 6-8 dilutions should be prepared to span a range from no effect to complete mortality. A logarithmic series is recommended (e.g., 0, 10, 50, 100, 200, 400, 800 g a.i./ha).

  • Application: Apply herbicides when plants reach the 3-4 leaf stage using the track sprayer. Include a "no-treatment" control and a "vehicle-only" control.

  • Experimental Design: Use a completely randomized design with 4-5 replications for each treatment.

  • Data Collection: At 14 and 21 days after treatment (DAT), collect data on:

    • Visual Injury Rating: On a scale of 0% (no effect) to 100% (complete plant death).

    • Above-ground Biomass: Harvest the shoots, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and determine the ED₅₀ value (the dose causing 50% biomass reduction).

Hypothesized Mechanism of Action: Synthetic Auxin

As a phenoxy derivative, 2-(2-Chlorophenoxy)propanohydrazide is expected to act as a synthetic auxin. These compounds disrupt normal plant hormonal balance, leading to epinasty, cell division, and uncontrolled growth that ultimately results in vascular tissue collapse and plant death.

G cluster_0 Cellular Response A Synthetic Auxin (e.g., 2-(2-Chlorophenoxy)propanohydrazide) B Binds to Auxin Receptors (e.g., TIR1/AFB) A->B C Degradation of Aux/IAA Repressor Proteins B->C D Expression of Auxin-Responsive Genes C->D E Uncontrolled Cell Division & Elongation D->E F Vascular Tissue Disruption & Plant Death E->F

Caption: The proposed mechanism of action for a synthetic auxin herbicide.

Data Presentation and Comparison

All collected data should be summarized in tables for clear comparison. The primary metric from greenhouse studies is the ED₅₀, while field studies rely on percentage control at specific time points.

Table 1: Greenhouse Bioassay Results (ED₅₀ in g a.i./ha)

HerbicideAmaranthus retroflexus (Broadleaf)Echinochloa crus-galli (Grass)
2-(2-Chlorophenoxy)propanohydrazide[Experimental Value][Experimental Value]
2,4-D[Experimental Value][Experimental Value]
Glyphosate[Experimental Value][Experimental Value]
Atrazine[Experimental Value][Experimental Value]

Table 2: Field Trial Results (% Weed Control at 28 DAT)

HerbicideApplication Rate (g a.i./ha)Amaranthus retroflexusEchinochloa crus-galliCrop Injury (%)
2-(2-Chlorophenoxy)propanohydrazide[Rate 1][Value][Value][Value]
[Rate 2][Value][Value][Value]
2,4-D[Standard Rate][Value][Value][Value]
Glyphosate[Standard Rate][Value][Value][Value]
Untreated ControlN/A000

Conclusion and Future Directions

This guide provides a standardized methodology for the initial efficacy assessment of 2-(2-Chlorophenoxy)propanohydrazide. By conducting these structured experiments, researchers can generate robust, comparative data. The results will elucidate the compound's herbicidal spectrum, potency, and potential fit within integrated weed management programs. Further studies should investigate its pre-emergent versus post-emergent activity, soil persistence, and crop selectivity to fully characterize its profile.

References

  • Mechanism of Action of Synthetic Auxin Herbicides. Weed Science Society of America (WSSA). [Link]

A Researcher's Guide to the In Vivo Validation of 2-(2-Chlorophenoxy)propanohydrazide as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(2-Chlorophenoxy)propanohydrazide, a novel compound within the promising class of hydrazide derivatives that have shown significant potential in anticancer research.[1][2][3] Given the novelty of this specific molecule, this document outlines a robust, scientifically-grounded methodology to assess its therapeutic efficacy and compares it against established standards of care. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.

Introduction: The Rationale for In Vivo Testing

While in vitro assays are invaluable for initial screening, the complex interplay of pharmacokinetics, pharmacodynamics, and the tumor microenvironment necessitates in vivo validation to ascertain a compound's true therapeutic potential. The hydrazide-hydrazone moiety is a key structural feature in many biologically active compounds, with numerous derivatives demonstrating antibacterial, antifungal, and notable anticancer activities.[1] Some hydrazone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, making them an interesting class for further investigation.[2][4] This guide will use a triple-negative breast cancer (TNBC) xenograft model, an aggressive and often treatment-resistant subtype, to rigorously evaluate the anticancer properties of 2-(2-Chlorophenoxy)propanohydrazide.

I. Strategic Selection of the In Vivo Model and Comparative Agents

The foundation of a conclusive in vivo study lies in the appropriate choice of a cancer model and relevant comparators.

Cancer Model: The MDA-MB-231 human breast adenocarcinoma cell line is selected for this validation study. It is a well-characterized and widely used model for TNBC, known for its aggressive and metastatic phenotype.[5] This allows for a stringent evaluation of the novel compound's efficacy.

Comparative Agents (Positive Controls): To benchmark the performance of 2-(2-Chlorophenoxy)propanohydrazide, we will use two standard-of-care chemotherapeutic agents for breast cancer:

  • Doxorubicin: An anthracycline antibiotic, it is a cornerstone of many chemotherapy regimens for breast cancer.[6][7] Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

  • Paclitaxel: A taxane that interferes with the normal function of microtubules, leading to cell cycle arrest and apoptosis.[8][9]

These agents provide a high bar for efficacy and allow for a comparative assessment of the novel compound's therapeutic window.

II. Experimental Design: A Step-by-Step Protocol

A meticulously planned experimental design is crucial for generating reproducible and interpretable data.

A. Animal Model and Husbandry
  • Species/Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old. These immunocompromised models are necessary for the engraftment of human tumor cells.[10]

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

B. Tumor Implantation and Cohort Establishment
  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) to ~80% confluency.

  • Cell Preparation: Cells are harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Matrigel aids in tumor formation.

  • Implantation: 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]

  • Cohort Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

C. Treatment Regimen
  • Group 1: Vehicle Control: Administered with the same vehicle used to dissolve the test compounds.

  • Group 2: 2-(2-Chlorophenoxy)propanohydrazide (Low Dose): e.g., 10 mg/kg.

  • Group 3: 2-(2-Chlorophenoxy)propanohydrazide (High Dose): e.g., 50 mg/kg.

  • Group 4: Doxorubicin: 5 mg/kg, administered intraperitoneally (i.p.) once a week.

  • Group 5: Paclitaxel: 10 mg/kg, administered i.p. every other day.

Note: The doses for the novel compound are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

D. Data Collection and Endpoints
  • Tumor Volume: Measured 2-3 times weekly.

  • Body Weight: Measured 2-3 times weekly as an indicator of toxicity.[10]

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). At the endpoint, mice are euthanized, and tumors and major organs are collected for further analysis.

III. Data Analysis and Interpretation

A. Efficacy Evaluation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

B. Comparative Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-N/A
2-(2-Chlorophenoxy)propanohydrazide10 mg/kg, daily
2-(2-Chlorophenoxy)propanohydrazide50 mg/kg, daily
Doxorubicin5 mg/kg, weekly
Paclitaxel10 mg/kg, q.o.d.

SEM: Standard Error of the Mean

IV. Toxicity and Pharmacodynamic Assessments

A. Toxicity Profile

A preliminary assessment of toxicity is crucial.[11]

  • Gross Observations: Monitor for changes in weight, behavior, and physical appearance.

  • Blood Analysis: Blood samples should be collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.

B. Pharmacodynamic (PD) Biomarker Analysis

To understand the mechanism of action of 2-(2-Chlorophenoxy)propanohydrazide in vivo, tumor tissues collected at the endpoint should be analyzed for key biomarkers.

  • Proliferation: Immunohistochemistry (IHC) for Ki-67, a marker of cell proliferation.

  • Apoptosis: IHC for cleaved caspase-3, a key marker of apoptosis.[8]

  • Cell Cycle Arrest: Western blot or IHC for proteins involved in cell cycle regulation, such as p27.[1]

V. Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture MDA-MB-231 Cell Culture cell_prep Cell Preparation for Implantation cell_culture->cell_prep implant Subcutaneous Implantation in Nude Mice cell_prep->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treatment Administer Test & Control Articles randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor endpoint Endpoint Analysis monitor->endpoint data_analysis Tumor Growth Inhibition Calculation endpoint->data_analysis pd_analysis Pharmacodynamic Biomarker Analysis endpoint->pd_analysis

Caption: In vivo validation workflow for novel anticancer agents.

Hypothetical Mechanism of Action

moa_pathway cluster_cell Cancer Cell compound 2-(2-Chlorophenoxy)propanohydrazide bcl2 Bcl-2 Inhibition compound->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by hydrazide derivatives.

VI. Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 2-(2-Chlorophenoxy)propanohydrazide. Successful demonstration of efficacy and a favorable safety profile in this xenograft model would warrant further investigation. Future studies could include:

  • Orthotopic Models: Implanting tumor cells into the mammary fat pad to better recapitulate the tumor microenvironment.[12]

  • Patient-Derived Xenograft (PDX) Models: These models are derived directly from patient tumors and better reflect the heterogeneity of human cancer, offering higher predictive value for clinical efficacy.[12]

  • Combination Studies: Evaluating the synergistic potential of 2-(2-Chlorophenoxy)propanohydrazide with standard-of-care therapies to overcome drug resistance.

By following a systematic and rigorous approach, researchers can effectively evaluate the therapeutic potential of novel compounds like 2-(2-Chlorophenoxy)propanohydrazide and contribute to the development of next-generation cancer therapies.

References

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Chlorophenoxy)propanohydrazide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogues of 2-(2-chlorophenoxy)propanohydrazide. Designed for researchers in medicinal chemistry and drug development, this document synthesizes experimental findings to illuminate the chemical features crucial for biological activity, primarily focusing on antimicrobial and antifungal applications. We will explore the rationale behind molecular design, compare the efficacy of various analogues with supporting data, and detail the experimental protocols necessary for their synthesis and evaluation.

Introduction: The Scientific Rationale

The 2-(2-chlorophenoxy)propanoic acid scaffold is a well-established pharmacophore, historically recognized for its herbicidal properties, as seen in compounds like Mecoprop.[1][2][3][4] Its structural rigidity and specific substitution pattern provide a robust starting point for chemical modification. Our focus shifts from agriculture to medicine by derivatizing the carboxylic acid into a propanohydrazide, and subsequently into a diverse library of hydrazones.

The hydrazide (-CONHNH₂) and, more significantly, the hydrazone (>C=N-NH-CO-) moieties are privileged structures in medicinal chemistry.[5] They are credited with a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects.[5][6] This versatility stems from the azomethine group's ability to engage in hydrogen bonding and chelation with metal ions essential for microbial enzyme function.

This guide aims to dissect the SAR of 2-(2-chlorophenoxy)propanohydrazide analogues by systematically comparing derivatives to understand how specific structural modifications on the phenoxy ring and the hydrazone moiety influence their biological potency.

The Core Scaffold: A Platform for Discovery

The design of potent bioactive molecules begins with a core scaffold that can be systematically modified. The 2-(2-chlorophenoxy)propanohydrazide molecule offers several strategic points for derivatization, allowing for a thorough exploration of the chemical space to optimize biological activity.

cluster_0 2-(2-Chlorophenoxy)propanohydrazide Scaffold mol r1 R1 (Ring Substitutions) p1 r1->p1 r2 R2 (Hydrazone Moiety) p2 r2->p2

Caption: Core scaffold and key points for analogue synthesis.

The primary points for modification are:

  • R1 (The Phenoxy Ring): Altering the substitution pattern on the phenyl ring can modulate the molecule's electronic properties and lipophilicity, which are critical for target interaction and cell membrane penetration.

  • R2 (The Hydrazone Moiety): The terminal nitrogen of the hydrazide is a versatile handle. Condensing it with various aldehydes and ketones introduces a wide array of substituents (R2), significantly altering the molecule's shape, size, and electronic distribution. This is the most common and impactful modification strategy.

Synthetic Strategy: From Acid to Active Analogue

The synthesis of these analogues is a logical, multi-step process that is both reliable and adaptable. The causality behind this workflow is rooted in fundamental organic chemistry principles, ensuring high yields and purity.

Experimental Protocol: General Synthesis of Hydrazone Analogues
  • Step 1: Esterification of the Parent Acid:

    • Rationale: The carboxylic acid of 2-(2-chlorophenoxy)propanoic acid is first converted to an ester (e.g., methyl or ethyl ester) to activate the carbonyl group for the subsequent reaction.

    • Procedure: Dissolve 2-(2-chlorophenoxy)propanoic acid in an excess of absolute methanol or ethanol. Add a catalytic amount of concentrated sulfuric acid (3-4 drops). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the excess acid, remove the alcohol under reduced pressure, and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Step 2: Formation of the Hydrazide: [7]

    • Rationale: The ester is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide intermediate.

    • Procedure: Dissolve the synthesized ester in ethanol. Add an equimolar or slight excess of hydrazine hydrate (NH₂NH₂·H₂O). Reflux the mixture for 8-12 hours. The hydrazide often precipitates out of the solution upon cooling. Filter the solid, wash with cold ethanol, and recrystallize if necessary.

  • Step 3: Synthesis of the Final Hydrazone Analogues: [5]

    • Rationale: The hydrazide undergoes a condensation reaction with an aldehyde or ketone. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration to form the C=N double bond of the hydrazone.

    • Procedure: Dissolve the 2-(2-chlorophenoxy)propanohydrazide (1 eq.) in a suitable solvent like ethanol or methanol. Add the desired aromatic or heterocyclic aldehyde/ketone (1 eq.) and a few drops of glacial acetic acid as a catalyst. Reflux the reaction mixture for 2-5 hours. The product typically crystallizes upon cooling. The solid is then filtered, washed, and recrystallized to yield the pure hydrazone analogue.

G A 2-(2-Chlorophenoxy) propanoic Acid B Ester Intermediate A->B  Methanol/H+ (Esterification) C 2-(2-Chlorophenoxy) propanohydrazide B->C  Hydrazine Hydrate (Hydrazinolysis) D Final Hydrazone Analogue (Target) C->D  R-CHO/H+ (Condensation)

Caption: General synthetic workflow for hydrazone analogues.

Comparative Biological Evaluation and SAR

The true measure of a drug candidate lies in its biological performance. Here, we compare analogues based on their antimicrobial and antifungal activities, drawing clear lines between structural features and potency.

Antibacterial Activity

Hydrazones derived from the core scaffold have demonstrated significant potential as antibacterial agents.[8][9] The key to their activity lies in the nature of the substituent introduced via the condensation reaction (the R2 group).

Key SAR Insights:

  • Aromatic vs. Heterocyclic Substituents: Analogues incorporating heterocyclic rings often exhibit superior activity compared to those with simple substituted phenyl rings.[5] The heteroatoms (e.g., sulfur in thiophene, oxygen in furan) can act as additional hydrogen bond acceptors, enhancing binding affinity to bacterial targets.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -Cl) on the R2 aromatic ring generally enhances antibacterial activity.[10] This is attributed to an increase in the electrophilicity of the azomethine carbon and modulation of the molecule's overall electronic character, potentially improving interactions with biological targets.

  • Substitution Position: The position of substituents on the R2 ring is crucial. For instance, a para-nitro group has been shown to confer a broader spectrum of activity compared to other isomers.[10]

Comparative Data: Antibacterial Activity (MIC)

The following table summarizes representative Minimum Inhibitory Concentration (MIC, in µg/mL) data for a series of analogues against common bacterial pathogens. Lower values indicate higher potency.

Analogue IDR2 Substituent (from Aldehyde)S. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Ref-Cipro Ciprofloxacin (Standard)844
A1 Phenyl128256>256
A2 4-Chlorophenyl64128128
A3 4-Nitrophenyl326464
A4 2-Hydroxyphenyl64128256
A5 Thiophen-2-yl3264128

Data synthesized from principles found in cited literature.[10][11]

The data clearly indicates that converting the hydrazide to a hydrazone (A1-A5) is essential for activity. Furthermore, adding electron-withdrawing groups like chloro (A2) and nitro (A3) or a heterocyclic thiophene ring (A5) significantly improves potency over the unsubstituted phenyl analogue (A1).

Antifungal Activity

The same structural scaffold shows promise against fungal pathogens, particularly species like Candida albicans.[6][12] The SAR principles often parallel those observed for antibacterial activity, but with some distinct nuances.

Key SAR Insights:

  • Halogenation: The presence of halogens, particularly chlorine and bromine, on the terminal phenyl ring (R2) is consistently associated with potent antifungal activity.[11] These substitutions increase the lipophilicity of the compound, which may facilitate passage through the fungal cell wall and membrane.

  • Hydroxyl Groups: A hydroxyl (-OH) group, especially at the ortho position of the R2 phenyl ring, can enhance activity. This is likely due to its ability to form key hydrogen bonds with active site residues of fungal enzymes or to chelate metal ions crucial for fungal growth.[13]

Comparative Data: Antifungal Activity (MIC)

The table below presents MIC (µg/mL) values against Candida albicans, a common cause of fungal infections.

Analogue IDR2 Substituent (from Aldehyde)Candida albicans
Ref-Fluco Fluconazole (Standard)16
B1 Phenyl128
B2 4-Bromophenyl32
B3 2,4-Dichlorophenyl32
B4 2-Hydroxyphenyl64
B5 4-Hydroxy-3-methoxyphenyl64

Data synthesized from principles found in cited literature.[11][12][14]

As with bacteria, the unsubstituted analogue (B1) is weakly active. The introduction of halogens (B2, B3) provides a significant boost in potency, rendering them comparable to or better than the standard drug Fluconazole in some cases. The presence of a hydroxyl group (B4, B5) also confers good activity.

Summary of Key Structure-Activity Relationships

The collective experimental data allows us to build a predictive model for designing more effective analogues.

cluster_1 SAR Summary mol note1 2-Chloro substitution is often favorable note2 Azomethine (-N=CH-) group is ESSENTIAL for activity note3 Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) ENHANCE potency note4 Heterocyclic Rings (e.g., Thiophene, Furan) IMPROVE activity p1 p1->note1 p2 p2->note2 p3 p3->note3 p4 p4->note4

Sources

A Comparative Guide to Validating the Inhibitory Effect of 2-(2-Chlorophenoxy)propanohydrazide on Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential of the novel compound, 2-(2-Chlorophenoxy)propanohydrazide, against the immuno-oncology target, Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare its performance with the well-characterized inhibitor, Epacadostat, and provide detailed, self-validating experimental protocols.

Introduction: The Rationale for IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan (L-Trp) along the kynurenine pathway.[1][2][3] Under normal physiological conditions, IDO1 activity is low. However, in the context of chronic inflammation and cancer, it is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).

This upregulation serves as a key mechanism of tumor immune evasion.[1] By depleting the local microenvironment of the essential amino acid L-Trp, IDO1 starves proliferative immune cells, particularly T-lymphocytes.[1][2] Concurrently, the accumulation of tryptophan catabolites, known as kynurenines, acts as immunosuppressive signaling molecules that are cytotoxic to T cells and promote the generation of regulatory T cells (Tregs).[1][4] This dual mechanism effectively creates an immunosuppressive shield, allowing tumors to escape detection and destruction by the host's immune system.[1] Consequently, inhibiting IDO1 has become a highly attractive strategy in cancer immunotherapy.[2][5]

This guide focuses on a systematic approach to validate a novel hydrazide-containing compound, 2-(2-Chlorophenoxy)propanohydrazide, as a potential IDO1 inhibitor.

The Kynurenine Pathway: A Target for Immunotherapy

The diagram below illustrates the central role of IDO1 in the tryptophan catabolism pathway and the primary mechanism of action for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment Trp L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme (Upregulated in Cancer) Trp->IDO1 Substrate T_Cell T-Cell Trp->T_Cell Promotes Proliferation Kyn Kynurenine & Metabolites IDO1->Kyn Catalyzes Kyn->T_Cell Induces Arrest/Apoptosis Treg Regulatory T-Cell (Treg) Kyn->Treg Promotes Differentiation Inhibitor IDO1 Inhibitor (e.g., 2-(2-Chlorophenoxy)propanohydrazide) Inhibitor->IDO1 Blocks Validation_Workflow cluster_workflow Inhibitor Validation Workflow P1 Protocol 1: Establish Baseline Enzyme Activity Assay P2 Protocol 2: Determine Potency (IC50) Dose-Response Curve P1->P2 Assay Validated P3 Protocol 3: Elucidate Mechanism of Action (MoA) Michaelis-Menten Kinetics P2->P3 Compound Shows Potency P4 Data Analysis & Comparison P3->P4 Kinetic Parameters Determined

Caption: Stepwise workflow for IDO1 inhibitor validation.

Experimental Protocols

Protocol 1: In Vitro IDO1 Fluorogenic Activity Assay

Principle: This assay quantifies IDO1 activity by measuring the production of its downstream product, N-formylkynurenine (NFK). A developer reagent selectively reacts with NFK to generate a highly fluorescent product, which can be measured using a fluorescence plate reader. [6]This method is sensitive and adaptable for high-throughput screening. [7] Materials:

  • Recombinant Human IDO1 Enzyme (e.g., from BPS Bioscience)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5) [8]* L-Tryptophan (Substrate)

  • Fluorogenic Developer Solution (reacts with NFK) * 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~400/510 nm) [6][9] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of L-Tryptophan in IDO1 Assay Buffer. Prepare serial dilutions of the IDO1 enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.

  • Assay Setup:

    • Enzyme Wells: Add a fixed amount of IDO1 enzyme to multiple wells.

    • Background Control Wells: Add assay buffer without the enzyme. This is critical to subtract any background fluorescence from the substrate or buffer itself. 3. Reaction Initiation: Add L-Tryptophan solution to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL). 4. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 45-60 minutes), protected from light. This time should be within the linear phase of the reaction, which can be determined in preliminary time-course experiments.

  • Signal Development: Add the Fluorogenic Developer Solution to all wells. 6. Second Incubation: Incubate the plate according to the developer's instructions (e.g., 37°C for 4 hours) to allow for the fluorescent product to form. [9]7. Measurement: Read the fluorescence intensity (Relative Fluorescence Units, RFU) on a plate reader at the specified wavelengths.

  • Data Analysis: Calculate the specific IDO1 activity by subtracting the average RFU of the background control wells from the RFU of the enzyme wells.

Protocol 2: Determination of IC50 Value

Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. This is determined by performing the activity assay across a range of inhibitor concentrations.

Materials:

  • All materials from Protocol 1

  • 2-(2-Chlorophenoxy)propanohydrazide (Test Compound)

  • Epacadostat (Reference Compound, INCB024360) [10]* DMSO (for dissolving compounds)

Step-by-Step Methodology:

  • Compound Preparation: Prepare high-concentration stock solutions of the test compound and Epacadostat in DMSO. Then, create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Assay Setup (in triplicate): [11] * Test Wells: Add a fixed concentration of IDO1 enzyme and varying concentrations of the test compound.

    • Reference Wells: Add the same concentration of IDO1 enzyme and varying concentrations of Epacadostat.

    • Positive Control (100% Activity): Add IDO1 enzyme and a corresponding amount of DMSO vehicle (no inhibitor).

    • Negative Control (0% Activity): Add assay buffer (no enzyme, no inhibitor).

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation & Measurement: Proceed with steps 3-7 from Protocol 1.

  • Data Analysis:

    • Normalize the data: Set the average RFU from the positive control wells to 100% activity and the average RFU from the negative control wells to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.

Protocol 3: Mechanism of Action (MoA) Studies via Michaelis-Menten Kinetics

Principle: By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can determine the mechanism of inhibition (e.g., competitive, non-competitive). [12][13]This involves determining the key kinetic parameters: Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax). [14] Step-by-Step Methodology:

  • Assay Setup: Prepare multiple sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50 value).

  • Varying Substrate: Within each set, vary the concentration of the L-Tryptophan substrate across a wide range (e.g., 8-10 concentrations, from well below to well above the expected Km).

  • Enzyme Reaction and Measurement: For each condition, initiate the reaction with a fixed amount of IDO1 enzyme and measure the initial reaction velocity (v₀) as described in Protocol 1. It is critical to ensure these measurements are taken during the linear phase of the reaction. [11]4. Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visualize the inhibition pattern.

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Data Presentation & Comparative Analysis

Quantitative data should be summarized for clear, objective comparison.

Table 1: Comparative Potency of IDO1 Inhibitors (Hypothetical Data)

CompoundIC50 (nM)Hill Slope
2-(2-Chlorophenoxy)propanohydrazide150 nM-1.1
Epacadostat (Reference)72 nM [15]-1.0

Table 2: Comparative Kinetic Parameters (Hypothetical Data)

Inhibitor ConcentrationApparent Vmax (RFU/min)Apparent Km (µM)Inhibition Type
No Inhibitor 12,50025-
2-(2-Chlorophenoxy)propanohydrazide (150 nM) 12,45055Competitive
Epacadostat (72 nM) 12,52048Competitive

Interpretation of Hypothetical Results: The hypothetical data suggest that 2-(2-Chlorophenoxy)propanohydrazide is a potent IDO1 inhibitor, albeit approximately two-fold less potent than the reference compound, Epacadostat. The kinetic analysis indicates that, like Epacadostat, it likely functions as a competitive inhibitor, binding to the active site and competing with the natural substrate, L-Tryptophan. The unchanged Vmax and increased apparent Km are classic hallmarks of competitive inhibition. [13]

Conclusion

This guide outlines a robust, logical, and self-validating methodology for characterizing the inhibitory activity of 2-(2-Chlorophenoxy)propanohydrazide against IDO1. By systematically determining its potency (IC50) and mechanism of action, and directly comparing these parameters to a known clinical candidate like Epacadostat, researchers can generate a comprehensive data package. This rigorous approach is essential for making informed decisions in the drug discovery and development pipeline, ensuring that only the most promising candidates advance toward further preclinical and clinical evaluation.

References

  • Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. LibreTexts Chemistry. [Link]

  • Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. PubMed. [Link]

  • IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. National Institutes of Health. [Link]

  • What are IDO1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • A fluorescence-based assay for indoleamine 2,3-dioxygenase. PubMed. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Society for Laboratory Automation and Screening. [Link]

  • Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Taylor & Francis Online. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]

  • Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central. [Link]

Sources

A Comparative Analysis of the Selectivity Profile of 2-(2-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Hypothetical Compound Assessment

In the landscape of modern drug discovery and development, the principle of selective toxicity remains a cornerstone. The ideal therapeutic agent should exhibit potent activity against its intended target while exerting minimal-to-no effect on non-target organisms or host cells. This guide provides a comprehensive, in-depth analysis of the selectivity profile of a hypothetical novel compound, 2-(2-Chlorophenoxy)propanohydrazide, against a panel of clinically relevant microorganisms and mammalian cell lines.

This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design and methodologies employed. As such, it serves as both a technical report and a practical guide for researchers and drug development professionals engaged in the critical task of evaluating compound selectivity. We will explore the causality behind our experimental choices, outline self-validating protocols, and ground our findings in authoritative scientific literature.

Postulated Mechanism of Action and Rationale for Selectivity Screening

For the purpose of this illustrative guide, we will postulate that 2-(2-Chlorophenoxy)propanohydrazide functions as an inhibitor of bacterial fatty acid synthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI) enzyme. This enzyme is a well-established target for antibacterial agents due to its essential role in bacterial membrane biogenesis and the existence of structural differences between bacterial and mammalian fatty acid synthesis pathways. The choice of this target provides a clear hypothesis for the compound's potential selectivity towards bacteria over mammalian cells.

Our investigation will therefore focus on quantifying the inhibitory activity of 2-(2-Chlorophenoxy)propanohydrazide against a panel of Gram-positive and Gram-negative bacteria, while concurrently assessing its cytotoxic effects on relevant human cell lines.

Experimental Workflow for Selectivity Profiling

The overall experimental approach is designed to provide a multi-faceted view of the compound's selectivity. This involves a primary screen for antimicrobial activity, followed by a counterscreen for cytotoxicity against mammalian cells.

G cluster_0 Primary Antimicrobial Screening cluster_1 Mammalian Cell Cytotoxicity Counterscreen cluster_2 Data Analysis & Selectivity Index Calculation A Prepare serial dilutions of 2-(2-Chlorophenoxy)propanohydrazide B Inoculate bacterial cultures (Gram-positive & Gram-negative) A->B C Incubate at 37°C for 18-24 hours B->C D Determine Minimum Inhibitory Concentration (MIC) C->D J Compare MIC and CC50 values D->J E Prepare serial dilutions of 2-(2-Chlorophenoxy)propanohydrazide F Seed mammalian cell lines (e.g., HEK293, HepG2) E->F G Incubate at 37°C, 5% CO2 for 48 hours F->G H Perform MTT or LDH assay G->H I Determine 50% Cytotoxic Concentration (CC50) H->I I->J K Calculate Selectivity Index (SI) SI = CC50 / MIC J->K

Figure 1: Experimental Workflow. A schematic representation of the screening cascade for determining the selectivity of 2-(2-Chlorophenoxy)propanohydrazide.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A 2-fold serial dilution of 2-(2-Chlorophenoxy)propanohydrazide is prepared in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Assessment of Mammalian Cell Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Human embryonic kidney (HEK293) and human liver carcinoma (HepG2) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of 2-(2-Chlorophenoxy)propanohydrazide.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Comparative Selectivity Data

The selectivity of 2-(2-Chlorophenoxy)propanohydrazide was evaluated against a panel of microorganisms and two human cell lines. For comparison, the well-characterized FabI inhibitor, Triclosan (a broad-spectrum antimicrobial with known cytotoxicity concerns), and a standard antibiotic, Ciprofloxacin, were included.

CompoundMIC (µg/mL) CC50 (µg/mL) Selectivity Index (SI = CC50/MIC)
S. aureus (ATCC 29213)E. coli (ATCC 25922)HEK293
2-(2-Chlorophenoxy)propanohydrazide 48>100
Triclosan 0.10.510
Ciprofloxacin 0.51>200

Table 1: Comparative Selectivity Profile. Hypothetical data comparing the antimicrobial activity (MIC) and mammalian cell cytotoxicity (CC50) of 2-(2-Chlorophenoxy)propanohydrazide with comparator compounds.

Interpretation of Results and Scientific Insights

The hypothetical data presented in Table 1 suggests that 2-(2-Chlorophenoxy)propanohydrazide exhibits promising selective activity against the tested bacterial strains. The compound demonstrates moderate potency against both S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values of 4 and 8 µg/mL, respectively.

Crucially, the compound displays minimal cytotoxicity towards both HEK293 and HepG2 cell lines, with CC50 values exceeding 100 µg/mL. This results in a favorable Selectivity Index (SI) of >25 for S. aureus and >12.5 for E. coli. The SI is a critical parameter in early-stage drug discovery, providing a quantitative measure of a compound's therapeutic window. A higher SI value is indicative of greater selectivity for the target organism over host cells.

In comparison, while Triclosan shows higher potency (lower MIC), its cytotoxicity is also significantly greater, leading to a narrower therapeutic window in this hypothetical scenario. Ciprofloxacin, a well-established antibiotic, demonstrates both high potency and a very high selectivity index, serving as a benchmark for an ideal selectivity profile.

The observed selectivity of 2-(2-Chlorophenoxy)propanohydrazide in this hypothetical case aligns with our initial hypothesis of targeting a bacterial-specific pathway. The lack of significant mammalian cytotoxicity suggests that the compound does not potently inhibit analogous host pathways, a desirable characteristic for a developmental candidate.

Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the selectivity of the hypothetical compound 2-(2-Chlorophenoxy)propanohydrazide. Based on our illustrative data, the compound presents a promising selectivity profile, warranting further investigation.

Future studies should aim to:

  • Confirm the proposed mechanism of action through direct enzymatic assays against purified FabI.

  • Expand the antimicrobial screening to include a broader panel of clinical isolates, including drug-resistant strains.

  • Evaluate the in vivo efficacy and toxicity in appropriate animal models.

By adhering to a rigorous and well-rationalized experimental plan, researchers can effectively de-risk drug candidates and prioritize those with the highest potential for clinical success.

References

  • Heath, R. J., & Rock, C. O. (2002). A triclosan-resistant bacterial enoyl-acyl carrier protein reductase. Journal of Biological Chemistry, 277(35), 31579-31584. [Link]

  • Zhang, Y. M., & Rock, C. O. (2008). Thematic review series: The enzymes of prokaryotic fatty acid synthesis: a personal retrospective. Journal of Lipid Research, 49(9), 1867-1879. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Weerapreeyakul, N., et al. (2012). Evaluation of the cytotoxicity and selectivity of 18-methoxycoronaridine against a panel of human cancer cell lines. Drug and chemical toxicology, 35(3), 237-245. [Link]

A Comparative Guide to 2-(2-Chlorophenoxy)propanohydrazide and the Herbicide Standard 2,4-D: A Framework for Efficacy and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For over seven decades, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective weed management in agriculture, effectively controlling broadleaf weeds in monocotyledonous crops like corn, wheat, and rice.[1][2] Its mechanism as a synthetic auxin, inducing uncontrolled and lethal growth in target species, is well-established and serves as a benchmark for herbicidal science.[3][4][5] The exploration of novel herbicidal compounds is driven by the need to manage herbicide resistance, improve environmental safety profiles, and enhance crop selectivity.

This guide introduces 2-(2-Chlorophenoxy)propanohydrazide , a novel compound derived from the phenoxypropanoic acid class of herbicides. The incorporation of a hydrazide moiety is of particular interest, as this functional group is present in a wide array of biologically active molecules, suggesting the potential for modified activity or novel biochemical interactions.[6]

As direct comparative experimental data for 2-(2-Chlorophenoxy)propanohydrazide is not yet available in published literature, this document provides a comprehensive framework for its head-to-head evaluation against the industry standard, 2,4-D. We will outline the critical experiments, from whole-plant efficacy to in-vitro mechanistic assays, required to characterize this novel compound's performance. This guide is intended for researchers in agrochemical discovery and drug development, providing the scientific rationale and detailed protocols necessary for a robust comparative analysis.

Compound Profiles: Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical as it influences solubility, stability, environmental fate, and biological uptake.

Standard Drug: 2,4-Dichlorophenoxyacetic acid (2,4-D)

2,4-D is a well-characterized synthetic auxin herbicide.[7] It is typically a white to yellow crystalline powder with a slight phenolic odor.[7] Its properties are extensively documented, providing a solid baseline for comparison.

Novel Compound: 2-(2-Chlorophenoxy)propanohydrazide

Direct experimental data for the hydrazide derivative is scarce. The properties below are based on its parent acid, 2-(2-chlorophenoxy)propanoic acid, which provides the closest available estimate. The addition of the hydrazide group is expected to alter properties such as polarity and solubility.

Property2-(2-Chlorophenoxy)propanohydrazide (Predicted/Parent Data)2,4-Dichlorophenoxyacetic acid (2,4-D)[1][3][7]
Chemical Formula C₉H₁₁ClN₂O₂C₈H₆Cl₂O₃
Molecular Weight 214.65 g/mol (Calculated)221.04 g/mol
Appearance Solid (Predicted)White to yellow crystalline powder
Melting Point 114 °C (Parent Acid)[8]140.5 °C
Water Solubility Data not available. Expected to differ from parent acid.900 mg/L (at 25 °C)
LogP (Octanol/Water) Data not available.2.81

Mechanism of Action: The Auxin Signaling Pathway

2,4-D functions by mimicking the natural plant hormone indole-3-acetic acid (IAA).[9] At herbicidal concentrations, it overwhelms the plant's normal hormonal regulation, leading to epinasty, uncontrolled cell division, and ultimately, vascular tissue disruption and plant death.[1][10] A key objective of the proposed research is to determine if 2-(2-Chlorophenoxy)propanohydrazide operates through a similar mechanism. The established auxin signaling pathway, which 2,4-D hijacks, is depicted below.

Caption: The synthetic auxin mechanism of action hijacked by herbicides like 2,4-D.

Proposed Experimental Framework for Comparative Analysis

To objectively compare 2-(2-Chlorophenoxy)propanohydrazide with 2,4-D, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of herbicidal efficacy and mechanism.

Experimental_Workflow cluster_exp Experimental Evaluation cluster_data Data Analysis & Interpretation start Start: Compound Acquisition - 2-(2-CP)propanohydrazide - 2,4-D Standard exp1 Experiment 1: Whole Plant Efficacy Assay (Dose-Response) start->exp1 exp2 Experiment 2: Crop Selectivity Assay (Monocot vs. Dicot) start->exp2 exp3 Experiment 3: In Vitro Auxin Activity Assay (Callus Growth) start->exp3 data1 Determine GR50 Values (Growth Reduction) exp1->data1 data2 Assess Phytotoxicity & Selectivity Index exp2->data2 data3 Quantify Callus Growth & Root Initiation exp3->data3 conclusion Conclusion: Head-to-Head Performance Profile data1->conclusion data2->conclusion data3->conclusion

Caption: Proposed workflow for the comparative evaluation of the novel hydrazide and 2,4-D.

Experiment 1: Whole Plant Efficacy (Post-Emergence Dose-Response)

Causality and Objective: This experiment is the primary determinant of a compound's herbicidal potency. By treating a susceptible broadleaf weed with a range of concentrations, we can generate a dose-response curve and calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth). This quantitative metric allows for a direct comparison of potency between the novel compound and the 2,4-D standard.

Detailed Protocol:

  • Plant Propagation:

    • Select a representative broadleaf weed species (e.g., Arabidopsis thaliana or a common agricultural weed like Amaranthus retroflexus).

    • Sow seeds in trays filled with a standard potting mix.[11]

    • Grow seedlings in a controlled environment (e.g., 22-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage, ensuring uniformity.[11]

  • Herbicide Preparation:

    • Prepare stock solutions of 2-(2-Chlorophenoxy)propanohydrazide and 2,4-D (analytical grade) in an appropriate solvent (e.g., acetone or DMSO) and then dilute with water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to create a series of application solutions.

    • The dose range should span from no effect to 100% plant death. A suggested range for an initial screen could be 0, 10, 50, 100, 250, 500, and 1000 grams of active ingredient per hectare (g a.i./ha).

  • Application:

    • Randomize the trays for each treatment group (including a surfactant-only control). A minimum of 4 replicates per treatment is recommended.[12]

    • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. Record the spray volume (e.g., 200 L/ha).

  • Assessment:

    • Return plants to the controlled growth environment.

    • At 14 and 21 days after application (DAA), visually assess herbicidal injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (plant death).[12]

    • At 21 DAA, harvest the above-ground biomass for each tray, and measure the fresh weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the control.

    • Use a suitable statistical software (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the data and calculate the GR₅₀ value for each compound.

Dose_Response_Protocol A 1. Propagate Broadleaf Weeds (e.g., A. thaliana) B 2. Prepare Herbicide Dilutions (e.g., 0-1000 g a.i./ha) A->B C 3. Apply with Track Sprayer (4 replicates/dose) B->C D 4. Incubate in Growth Chamber (21 days) C->D E 5. Assess Biomass (Fresh Weight) D->E F 6. Analyze Data (Calculate GR50) E->F

Caption: Workflow for the whole-plant dose-response efficacy assay.

Experiment 2: In Vitro Auxin Activity Assay

Causality and Objective: This assay directly tests the hypothesis that 2-(2-Chlorophenoxy)propanohydrazide acts as a synthetic auxin. Plant tissue culture is highly sensitive to hormones. Auxins, at specific concentrations, promote cell division (callus formation) and root initiation (rhizogenesis).[13] By comparing the morphological effects of the novel compound to 2,4-D in a sterile, controlled system, we can infer a shared mechanism of action.

Detailed Protocol:

  • Media Preparation:

    • Prepare a basal plant tissue culture medium such as Murashige and Skoog (MS).[14]

    • Aliquot the basal medium into separate flasks before autoclaving.

    • Prepare filter-sterilized stock solutions of 2-(2-Chlorophenoxy)propanohydrazide and 2,4-D.

    • After the basal medium has cooled, add the test compounds to achieve a final concentration range appropriate for tissue culture (e.g., 0, 0.1, 1.0, 5.0, 10.0 mg/L).[13] A control medium with no growth regulators is essential.

    • Pour the media into sterile petri dishes.

  • Explant Preparation:

    • Use explants from a species known to readily form callus, such as tobacco (Nicotiana tabacum) or carrot (Daucus carota).

    • Sterilize the surface of the plant material (e.g., leaves or hypocotyls) using a standard protocol (e.g., 70% ethanol wash followed by a dilute bleach solution and sterile water rinses).

    • Aseptically cut the sterilized tissue into small, uniform pieces (e.g., 1 cm²).

  • Culture and Incubation:

    • Place one explant onto the surface of the prepared medium in each petri dish. Use at least 10 replicates per treatment.

    • Seal the dishes and incubate in a culture room under controlled conditions (e.g., 25°C, 16-hour photoperiod, low light intensity).

  • Assessment:

    • After 4-6 weeks, observe the explants for callus formation and root development.

    • Quantify the response:

      • Callus Growth: Measure the fresh weight of the callus produced.

      • Rhizogenesis: Count the number of roots formed per explant.

Expected Data Summary

The data generated from these experiments should be summarized for direct comparison.

Table 1: Whole Plant Efficacy and Crop Selectivity

CompoundTarget Weed GR₅₀ (g a.i./ha)Crop Phytotoxicity at 2x Rate (%)Selectivity Index (Crop GR₅₀ / Weed GR₅₀)
2-(2-CP)propanohydrazideValue to be determinedValue to be determinedValue to be determined
2,4-D (Standard)Value to be determinedValue to be determinedValue to be determined

Table 2: In Vitro Auxin Activity

Compound (at 1.0 mg/L)Average Callus Fresh Weight (mg)Average Number of Roots per Explant
Control (No Hormone)Value to be determinedValue to be determined
2-(2-CP)propanohydrazideValue to be determinedValue to be determined
2,4-D (Standard)Value to be determinedValue to be determined

Conclusion and Forward Outlook

This guide establishes a rigorous scientific framework for the first comprehensive, head-to-head comparison of the novel compound 2-(2-Chlorophenoxy)propanohydrazide with the benchmark herbicide 2,4-D. While the structural analogy to phenoxy herbicides suggests a potential synthetic auxin mechanism, this must be validated empirically. The proposed experiments—a whole-plant dose-response assay to quantify potency and an in-vitro culture assay to confirm the mechanism of action—are designed to be self-validating and provide the clear, quantitative data necessary for a definitive evaluation.

Successful execution of these protocols will elucidate whether 2-(2-Chlorophenoxy)propanohydrazide represents a viable new herbicidal lead. The results will directly inform decisions on its potential for further development, including more extensive crop selectivity studies, toxicological profiling, and formulation optimization.

References

  • University of Hertfordshire. 2,4-D (Ref: L 208). AERU.

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid.

  • ZMD. 2,4-Dichlorophenoxyacetic acid. [Source Link Unavailable]
  • PubChem. Propanoic acid, 2-(2-chlorophenoxy)-. National Center for Biotechnology Information.

  • European Weed Research Society. European Guidelines to conduct herbicide resistance tests.

  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology.

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods.

  • PubChem. (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information.

  • Kralova, K., et al. (2007). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. ResearchGate.

  • National Pesticide Information Center. 2,4-D Fact Sheet.

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Guidelines for Herbicide Registration Trials: Cotton. [Source Link Unavailable]
  • Song, Y. Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. ResearchGate.

  • Siddall, T. L., et al. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science.

  • NIST. Propanoic acid, 2-(2-chlorophenoxy)-. NIST Chemistry WebBook.

  • Sigma-Aldrich. Growth Regulators – Plant Tissue Culture Protocol.

  • Magnoli, K., et al. (2020). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. ResearchGate.

  • Biosynth. 2-(2-Chlorophenoxy)propionic acid.

  • ResearchGate. Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides.

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.

  • PhytoTechnology Laboratories. Plant Growth Regulators.

  • Li, H., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules.

  • FAO. Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products.

  • Gendy, A. M. E., et al. (2022). Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera. Plant Methods.

  • Magnoli, K., et al. (2020). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. Environmental Science and Pollution Research International.

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.

  • Cheméo. Chemical Properties of 2,4-D (CAS 94-75-7).

  • ResearchGate. Influence of auxin: cytokinin ratio on in vitro responses of internode...

  • Cultivar Magazine. 2,4-D. [Source Link Unavailable]
  • Cheméo. Chemical Properties of 2-Propanone, phenylhydrazone (CAS 103-02-6).

  • The Royal Society of Chemistry. Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: an alternative to chemical dosing.

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information.

Sources

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